3,5-Diaminobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXRDLXTFEHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073170 | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-53-6 | |
| Record name | 3,5-Diaminobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Benzotrifluorodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-BENZOTRIFLUORODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89RD529KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diaminobenzotrifluoride is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the trifluoromethyl group imparts unique and desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and optical transparency. These characteristics make polyimides derived from this compound valuable materials in the aerospace and electronics industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its application in polymer chemistry.
Core Chemical Properties
This compound is a solid at room temperature with a brownish appearance. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂ | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| CAS Number | 368-53-6 | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.2773 g/cm³ (Estimate) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 3.66 ± 0.10 (Predicted) | [1] |
Synthesis and Purification
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the reduction of the two nitro groups to amino groups and the simultaneous removal of the chlorine atom (dechlorination).
Experimental Protocol:
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Methanol
-
Magnesium oxide (MgO)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
-
In a Parr hydrogenator bottle, prepare a solution of 4-chloro-3,5-dinitrobenzotrifluoride in methanol.
-
To this solution, add magnesium oxide and the 5% palladium on carbon catalyst. The magnesium oxide acts as a base to neutralize the hydrogen chloride formed during the dechlorination step, which can otherwise poison the catalyst.
-
Seal the hydrogenator and purge it with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., holding at 80 °C). The reaction is exothermic, and the temperature may rise.
-
Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst and magnesium oxide.
-
The resulting filtrate contains the this compound product in methanol.
-
The product can be isolated by evaporating the methanol. Further purification can be achieved through distillation.
Reaction Monitoring: The progress of the synthesis can be monitored by gas chromatography to determine the conversion of the starting material and the formation of the desired product, as well as any byproducts.
Purification of this compound
A common impurity in the synthesis of this compound is 4-chloro-3,5-diaminobenzotrifluoride. Due to their similar boiling points and crystallization properties, separating these two compounds can be challenging. A selective precipitation method using hydrochloric acid is an effective purification technique.
Experimental Protocol:
Materials:
-
Crude this compound (containing 4-chloro-3,5-diaminobenzotrifluoride impurity)
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous hydrochloric acid (HCl)
-
Base (e.g., sodium hydroxide solution)
Procedure:
-
Dissolve the crude mixture of this compound and the chloro-impurity in a suitable organic solvent like ethyl acetate.
-
Add an aqueous solution of hydrochloric acid to the organic solution.
-
The this compound will preferentially form its hydrochloride salt, which is soluble in the aqueous phase. The less basic 4-chloro-3,5-diaminobenzotrifluoride will remain in the organic phase.
-
Separate the aqueous and organic layers.
-
To recover the purified this compound, neutralize the aqueous layer containing the hydrochloride salt with a base. This will precipitate the free diamine.
-
The precipitated this compound can then be collected by filtration, washed with water, and dried.
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons on the trifluoromethyl-substituted ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling. The carbons bonded to the amino groups will also have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. The strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (176.14 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and the trifluoromethyl group.
Applications in Polymer Synthesis
The primary application of this compound is as a monomer in the synthesis of fluorinated polyimides. These polymers are typically prepared via a two-step polycondensation reaction with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).
General Experimental Protocol for Polyimide Synthesis:
Step 1: Poly(amic acid) Formation
-
In a dry, nitrogen-purged reaction vessel, dissolve this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution.
-
Allow the reaction to proceed at a low temperature and then at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by two methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect the cyclization and removal of water.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. The reaction is typically carried out at room temperature and results in the precipitation of the polyimide.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance fluorinated polyimides. Its unique chemical structure provides a pathway to materials with exceptional thermal and mechanical properties, making them suitable for demanding applications in various technological fields. This guide has provided a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and its primary application in polymer chemistry, serving as a valuable resource for researchers and professionals in the field.
References
A Comprehensive Technical Guide to 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 3,5-Diaminobenzotrifluoride (CAS No. 368-53-6), a key fluorinated aromatic diamine. It serves as a critical building block in the synthesis of high-performance polymers and as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide details its physicochemical properties, synthesis protocols, key applications, and safety information, presented for the technical professional.
Core Physicochemical Properties
This compound, also known as 5-(Trifluoromethyl)-1,3-benzenediamine, is an organic compound characterized by a benzene ring substituted with two amino groups and a trifluoromethyl group.[1] The trifluoromethyl group significantly influences the compound's properties, enhancing lipophilicity, thermal stability, and biological activity in derivative molecules.[1]
| Property | Value | Reference |
| CAS Number | 368-53-6 | [2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [1][2] |
| Molecular Weight | 176.14 g/mol | [2][3] |
| Appearance | Brown Solid | [3] |
| Melting Point | 87-89 °C | [2][3] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
| pKa | 3.66 ± 0.10 (Predicted) | [3][5] |
| InChI Key | KZSXRDLXTFEHJM-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1)N)N)C(F)(F)F | [2] |
Synthesis Pathway
A prevalent and advantageous method for synthesizing this compound involves the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. This starting material is commercially available, making the process viable for larger-scale production.[6][7] The process achieves simultaneous reduction of the two nitro groups and hydrodechlorination of the chlorine atom from the aromatic ring.[7]
Applications
The unique combination of amino and trifluoromethyl functionalities makes this compound a valuable monomer in materials science and a versatile intermediate in organic synthesis.[1]
High-Performance Polymers
The primary application of this compound is in the synthesis of fluorinated polyimides.[4] These polymers are produced through polycondensation reactions with various aromatic dianhydrides. The incorporation of the -CF₃ group imparts several desirable characteristics to the resulting polyimides, making them suitable for demanding applications in the aerospace and electronics industries.[1]
Role in Drug Development and Agrochemicals
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. While this compound is not typically a final active pharmaceutical ingredient (API), it serves as a crucial starting material for creating libraries of novel fluorinated compounds for drug discovery. Its diamine structure allows for the synthesis of a wide range of derivatives, such as pyrazoles and triazines, which are evaluated for various biological activities.[8][9] For instance, trifluoromethyl-substituted phenyl groups are present in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the catalytic hydrogenation method.[7]
-
Reactor Setup : Charge a suitable hydrogenation reactor (e.g., a Parr hydrogenator) with a solution of 4-chloro-3,5-dinitrobenzotrifluoride (1 part by weight) in methanol (10 parts by volume).
-
Addition of Reagents : Add magnesium oxide (MgO, ~0.16 parts by weight) as a base to neutralize HCl formed during the reaction, and a 5% palladium on carbon catalyst (Pd/C, ~0.04 parts by dry weight).
-
Hydrogenation : Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to approximately 20-22 bar (300 psig).
-
Reaction Conditions : Heat the mixture to 80-125 °C. The reaction is exothermic; monitor and control the temperature. Maintain the reaction for 1-2 hours until hydrogen uptake ceases.
-
Work-up : Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst and MgO.
-
Purification : Concentrate the filtrate by solvent evaporation under reduced pressure. The resulting crude product can be purified by distillation to yield this compound with high purity (>99%).[7]
-
Analysis : Monitor the reaction progress and final product purity by gas chromatography (GC).[7]
Analytical Method: Gas Chromatography (GC)
This is a representative protocol for the purity analysis of this compound.
-
Sample Preparation : Dissolve an accurately weighed sample (~25 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Column : A capillary column suitable for aromatic amines, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program :
-
Inlet Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Oven Program : Start at 100 °C, hold for 2 minutes. Ramp up to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.
-
-
Injection : Inject 1 µL of the prepared sample in split mode (e.g., 50:1 split ratio).
-
Data Analysis : Identify the peak corresponding to this compound by its retention time. Calculate purity based on the peak area percentage relative to all detected peaks.
Safety and Handling
This compound is classified as an irritant and harmful substance. Proper personal protective equipment (PPE) and engineering controls are essential when handling this compound.
| Hazard Category | GHS Classification & Precautionary Statements |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. |
| Precautionary Statements | P280 : Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10] |
| First Aid (Skin) | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[10] |
| First Aid (Ingestion) | If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting. Rinse mouth.[11] |
| Storage | Store under an inert gas (nitrogen or Argon) at 2–8 °C. Keep container tightly closed in a dry and well-ventilated place.[3][5] |
| WGK (Germany) | 3 (Highly hazardous for water) |
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling, storage, or use.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diaminobenzotrifluoride is a crucial building block in the synthesis of a wide array of pharmaceuticals and advanced polymers. Its unique trifluoromethyl and diamino functionalities impart desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and process workflows. The predominant and most efficient method involves the catalytic hydrogenation of dinitro precursors, a process that has been optimized to achieve high yields and purity.
Introduction
The synthesis of fluorinated organic compounds is of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, can dramatically alter the physical, chemical, and biological properties of a molecule. This compound serves as a versatile intermediate, with its two primary amine groups providing reactive sites for a variety of chemical transformations, including acylation, alkylation, and diazotization.[1] This guide focuses on the most prevalent and practical synthetic methodology for obtaining this key intermediate.
Primary Synthetic Pathway: Catalytic Hydrogenation
The most common and industrially viable method for the synthesis of this compound is the reduction of 3,5-dinitrobenzotrifluoride or its halogenated derivatives. Catalytic hydrogenation is the preferred reduction method due to its efficiency, cleanliness, and high yields.
A key starting material for this process is 4-chloro-3,5-dinitrobenzotrifluoride, which is commercially available.[2] The synthesis involves the simultaneous reduction of the two nitro groups and the hydrogenolysis of the chlorine atom.
Reaction Workflow
The general workflow for the synthesis of this compound from 4-chloro-3,5-dinitrobenzotrifluoride is depicted below. This process involves the catalytic hydrogenation in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise poison the catalyst.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. The following table summarizes quantitative data from various experimental setups.
| Starting Material | Catalyst | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO (4) | Methanol | 72-75 | 36 min | 94 | [3] |
| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO | Methanol | 80 | 1.5 h | 87 | [3] |
| 4-chloro-3,5-dinitrobenzotrifluoride | 5% Pd/C | MgO | Methanol | Not specified | Not specified | 97 | [3] |
| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C | - | Ethanol | 25 | 6 h | 97 | [4] |
Experimental Protocols
Synthesis of this compound from 4-chloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from a patented procedure which demonstrates a high-yield synthesis.[3]
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride
-
Methanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Magnesium Oxide (MgO)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
Equipment:
-
Autoclave or a suitable hydrogenation reactor equipped with a stirrer, gas inlet, and temperature control.
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: In a suitable hydrogenation reactor, a mixture of 4-chloro-3,5-dinitrobenzotrifluoride, methanol, 5% palladium on carbon catalyst, and at least one equivalent of magnesium oxide is prepared. A typical ratio is 4 to 6 g of catalyst (dry weight) per 100 g of the starting material.[3] The concentration of 4-chloro-3,5-dinitrobenzotrifluoride in methanol can be up to 17%.[3]
-
Inerting: The reactor is sealed and purged with nitrogen gas to remove air.
-
Hydrogenation: The nitrogen is replaced with hydrogen gas. The reaction mixture is stirred and heated to a temperature between room temperature and 125°C.[3] The reaction is exothermic, and the temperature may rise. The reaction is monitored until the consumption of hydrogen ceases.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and purged with nitrogen. The reaction mixture is filtered to remove the palladium catalyst and magnesium oxide.
-
Isolation and Purification: The methanol is removed from the filtrate by evaporation under reduced pressure. The crude this compound can then be purified by distillation.[3]
Reaction Mechanism and Role of Reagents
The core of the synthesis is the reduction of the nitro groups and the hydrogenolysis of the carbon-chlorine bond.
References
An In-Depth Technical Guide to the Molecular Structure of 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Diaminobenzotrifluoride (DABTF). While a complete experimental dataset for its spectroscopic and crystallographic characterization is not publicly available, this document compiles the existing information and provides a detailed synthesis protocol.
Chemical Identity and Physical Properties
This compound, also known as 5-(Trifluoromethyl)-1,3-phenylenediamine, is an aromatic amine containing a trifluoromethyl group. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of high-performance polymers and pharmaceutical intermediates.[1]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(Trifluoromethyl)benzene-1,3-diamine | N/A |
| Synonyms | 5-(Trifluoromethyl)-1,3-phenylenediamine, 3,5-Diaminotrifluorotoluene | [2] |
| CAS Number | 368-53-6 | [1][2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |
| Appearance | Brown Solid | [1] |
Molecular Structure
The molecular structure of this compound consists of a central benzene ring substituted with two amino groups (-NH₂) at positions 3 and 5, and a trifluoromethyl group (-CF₃) at position 1. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density of the aromatic ring and the basicity of the amino groups.
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 6.0 - 7.0 | s, m | Protons on the aromatic ring. |
| -NH₂ | 3.5 - 5.0 | br s | Chemical shift can vary with solvent and concentration. |
| ¹³C NMR | |||
| Ar-C | 100 - 150 | Aromatic carbons. | |
| Ar-C-CF₃ | 120 - 140 | q | Carbon attached to the -CF₃ group will show quartet splitting due to C-F coupling. |
| Ar-C-NH₂ | 140 - 150 | Carbons attached to the amino groups. |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 | N-H | Stretching (asymmetric and symmetric) |
| 1600 - 1650 | N-H | Bending (scissoring) |
| 1100 - 1350 | C-F | Stretching (strong) |
| 1550 - 1600 | C=C | Aromatic ring stretching |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 157 | [M - F]⁺ |
| 107 | [M - CF₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. The following protocol is adapted from a patented method.
Reaction Scheme:
References
physical properties of 3,5-Diaminobenzotrifluoride
An In-depth Technical Guide on the Core Physical Properties of 3,5-Diaminobenzotrifluoride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is paramount for its application. This guide provides a detailed overview of the core , a key intermediate in the synthesis of various high-performance materials, including fluorinated aromatic polyimides.[1]
Summary of Physical Properties
The quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 87-89 °C | [1][2] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.2773 g/cm³ (Estimate) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |
| pKa | 3.66 ± 0.10 (Predicted) | [1][3] |
| Physical Form | Solid | [1] |
| Color | Brown | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application. The following sections outline the key experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4-chloro-3,5-dinitrobenzotrifluoride.[4][5]
Procedure:
-
A mixture of 4-chloro-3,5-dinitrobenzotrifluoride, a palladium on carbon catalyst, and magnesium oxide is prepared in a methanol solvent.[4]
-
The mixture is then treated with hydrogen gas.[4]
-
The reaction is heated to a temperature between room temperature and 125°C.[4]
-
The progress of the reaction can be monitored by gas chromatography to determine the yield of this compound.[4][5]
Characterization Protocols
Melting Point Determination: The melting point is determined using a standard melting point apparatus, such as a MEL-Temp II. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.[6]
Spectroscopic Analysis: Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The absorption bands are reported in wavenumbers (cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[6]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound CAS#: 368-53-6 [amp.chemicalbook.com]
- 2. This compound | 368-53-6 [chemicalbook.com]
- 3. This compound CAS#: 368-53-6 [m.chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. JPH0768187B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-AMINO-5-CHLOROBENZOTRIFLUORIDE CAS#: 69411-05-8 [amp.chemicalbook.com]
An In-depth Technical Guide on the Solubility of 3,5-Diaminobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Diaminobenzotrifluoride (also known as 5-(Trifluoromethyl)-1,3-phenylenediamine), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on presenting the available qualitative information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in specific organic solvents of interest.
Core Data Presentation: Solubility of this compound
The solubility of this compound is a crucial factor for its use in synthetic chemistry and formulation development. The following table summarizes the qualitative solubility information compiled from chemical supplier safety data sheets and databases. It is important to note that quantitative solubility data is not widely reported.
| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (Qualitative) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Slightly Soluble[1] |
| Methanol | Polar Protic | 32.04 | 64.7 | Slightly Soluble[1] |
| Water | Polar Protic | 18.02 | 100 | Not Available[2][3] |
Note to Researchers: The term "slightly soluble" is a qualitative description. For applications requiring precise concentrations, it is imperative to determine the quantitative solubility in the specific solvent and at the desired temperature for your experimental conditions. The following experimental protocol provides a robust method for this determination.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following methodology details the determination of the solubility of this compound in a given organic solvent using the gravimetric method. This is a reliable and widely used technique for establishing the solubility of a solid compound.[4][5][6][7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Drying:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven. The oven temperature should be set below the boiling point of the solvent and the melting point of this compound (87-89 °C) to ensure the solvent evaporates without decomposing the solute.[1]
-
Continue heating until all the solvent has evaporated and a solid residue of this compound remains.
-
Transfer the evaporation dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.
-
-
Mass Determination and Solubility Calculation:
-
Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. 368-53-6 | CAS DataBase [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. scribd.com [scribd.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
3,5-Diaminobenzotrifluoride: A Comprehensive Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of 3,5-Diaminobenzotrifluoride, a key intermediate in the synthesis of advanced polymers and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental methodologies, and a logical synthesis workflow.
Core Physicochemical Properties
The melting and boiling points are critical parameters for the handling, purification, and reaction setup of this compound. The experimentally determined and predicted values are summarized below.
| Property | Value | Source |
| Melting Point | 87-89 °C (literature) | [1] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |
Experimental Protocols
While specific experimental determinations for the melting and boiling points of this compound are not detailed in the provided literature, standard and widely accepted methodologies are employed for such characterizations.
Melting Point Determination (Capillary Method)
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm. The capillary tube is then placed in a calibrated melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This procedure is typically repeated to ensure accuracy.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is determined at a specific pressure, often atmospheric pressure. A sample of this compound would be placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading. For higher accuracy, especially for compounds that may decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported along with the corresponding pressure.
Synthesis Pathway
This compound is a valuable building block in organic synthesis. A common synthetic route involves the reduction of a dinitro precursor. The following diagram illustrates a logical workflow for its preparation.
Caption: A logical workflow for the synthesis of this compound.
References
Spectroscopic Data of 3,5-Diaminobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-Diaminobenzotrifluoride, a key intermediate in pharmaceutical and materials science. Due to the limited availability of published, collated experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data based on established principles of spectroscopy and data from analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.
Predicted Spectroscopic Data
The structure of this compound, with two electron-donating amino (-NH₂) groups and one strongly electron-withdrawing trifluoromethyl (-CF₃) group on a benzene ring, dictates its characteristic spectral features. The following tables summarize the expected chemical shifts and vibrational frequencies.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-2, H-6 | 6.2 - 6.4 | Doublet (d) or Triplet (t) | JH-F ≈ 1-2 Hz | The two protons ortho to the -CF₃ group and meta to both -NH₂ groups. May appear as a triplet due to coupling with the fluorine atoms of the CF₃ group. |
| H-4 | 6.0 - 6.2 | Singlet (s) or Triplet (t) | JH-H ≈ 2-3 Hz | The proton para to the -CF₃ group and ortho to both -NH₂ groups. May appear as a triplet due to coupling with H-2 and H-6. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | The chemical shift is solvent and concentration-dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (-CF₃) | 130 - 135 (q, JC-F ≈ 30-40 Hz) | The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| C-2, C-6 | 100 - 105 | Aromatic carbons ortho to the -CF₃ group. |
| C-3, C-5 (-NH₂) | 148 - 152 | Aromatic carbons attached to the amino groups. |
| C-4 | 98 - 102 | Aromatic carbon para to the -CF₃ group. |
| -CF₃ | 120 - 125 (q, JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | -60 to -65 | Singlet (s) | Referenced to CFCl₃ at 0 ppm. The chemical shift for a CF₃ group on a benzene ring is typically in this range.[1] |
Table 4: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3500 - 3300 | N-H Stretch | Medium - Strong | Asymmetric and symmetric stretching of the primary amine groups. Often appears as a doublet. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium - Weak | Characteristic of C-H bonds on the benzene ring. |
| 1650 - 1580 | N-H Bend (Scissoring) & Aromatic C=C Stretch | Strong | Overlapping region for the amine bending and aromatic ring stretching vibrations. |
| 1350 - 1250 | C-N Stretch | Medium - Strong | Stretching vibration of the aromatic amine C-N bond. |
| 1300 - 1100 | C-F Stretch | Strong | The trifluoromethyl group exhibits strong absorption bands in this region. |
| 900 - 680 | Aromatic C-H Out-of-Plane Bend | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR spectra are crucial for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of aromatic amines like this compound is as follows:
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆).
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring a liquid level of about 4-5 cm. Avoid introducing air bubbles.
-
-
Instrumental Analysis :
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
For ¹⁹F NMR, the spectrometer must be equipped with a fluorine probe.[2][3]
-
Before data acquisition, the magnetic field should be shimmed to ensure homogeneity.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) should be used.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the KBr pellet method is a common and effective technique for obtaining a transmission FTIR spectrum.
-
Sample Preparation (KBr Pellet Method) :
-
Gently grind approximately 1-2 mg of the this compound sample into a fine powder using a clean agate mortar and pestle.
-
Add about 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This minimizes light scattering.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumental Analysis :
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally adequate.
-
Visualizations
Diagram of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Reactivity of Amine Groups in 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amine groups in 3,5-Diaminobenzotrifluoride (3,5-DABTF). The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly modulates the basicity and nucleophilicity of the two amine groups, influencing their behavior in various chemical transformations. This document details the electronic effects of the -CF3 group, presents quantitative data on the basicity of related compounds, and provides detailed experimental protocols for key reactions such as acylation, diazotization, and alkylation. This guide is intended to be a valuable resource for researchers and professionals working with 3,5-DABTF in polymer chemistry, materials science, and drug development.
Introduction
This compound is a versatile aromatic diamine that serves as a valuable building block in the synthesis of high-performance polymers and specialty chemicals. The strategic placement of the trifluoromethyl group between the two amine functionalities imparts unique properties to the resulting materials, including enhanced thermal stability, improved solubility in organic solvents, and modified electronic characteristics. Understanding the reactivity of the amine groups in 3,5-DABTF is crucial for designing and optimizing synthetic routes to novel materials and pharmaceutical intermediates.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. This deactivation has a profound impact on the basicity and nucleophilicity of the amines.
The electron-withdrawing nature of the trifluoromethyl group also diminishes the nucleophilicity of the amine groups, making them less reactive towards electrophiles compared to unsubstituted anilines. However, the amine groups in 3,5-DABTF retain sufficient nucleophilicity to participate in a variety of important chemical reactions, as detailed in the following sections.
Quantitative Data
For a comparative understanding of the electronic effects on the basicity of aniline derivatives, the following table summarizes the pKa values of the conjugate acids of aniline and related compounds.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Aniline | C₆H₅NH₂ | 4.60 | [Generic Textbook] |
| 3-Aminobenzotrifluoride | m-(CF₃)C₆H₄NH₂ | 3.49 | [1][2] |
| This compound | 3,5-(NH₂)₂C₆H₃CF₃ | Not Available |
The Hammett constants provide a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group. For the trifluoromethyl group, the constants are:
| Substituent | σ_meta_ | σ_para_ | Reference |
| -CF₃ | 0.43 | 0.54 | [3] |
The positive values of the Hammett constants confirm the electron-withdrawing nature of the trifluoromethyl group.
Key Reactions and Experimental Protocols
The amine groups of this compound undergo several key reactions, including acylation, diazotization, and alkylation.
Acylation
Acylation of the amine groups in 3,5-DABTF is a fundamental reaction for the synthesis of polyamides and polyimides. The reaction proceeds by nucleophilic attack of the amine on a carboxylic acid derivative, such as an acid chloride or an anhydride.
Logical Relationship of Acylation:
Caption: General scheme for the acylation of this compound.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a two-step process for the synthesis of a polyimide, involving the formation of a poly(amic acid) intermediate followed by thermal imidization.[4][5][6]
Materials:
-
This compound (3,5-DABTF)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Experimental Workflow:
Caption: Workflow for the synthesis of a polyimide from 3,5-DABTF and PMDA.
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of 3,5-DABTF in anhydrous DMAc.
-
Slowly add an equimolar amount of solid PMDA to the stirred solution in portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Imidization:
-
Cast the resulting viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This thermal treatment facilitates the cyclodehydration of the poly(amic acid) to the corresponding polyimide.
-
After cooling to room temperature, the flexible polyimide film can be peeled off the glass plate.
-
Diazotization
The amine groups of 3,5-DABTF can be converted to diazonium salts by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[7] Due to the reduced basicity of the amine groups, diazotization of 3,5-DABTF may require more forcing conditions compared to more electron-rich anilines. The resulting bis(diazonium) salt is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring via Sandmeyer or related reactions.[8][9]
Diazotization and Sandmeyer Reaction Pathway:
Caption: General pathway for the diazotization of 3,5-DABTF and subsequent Sandmeyer reaction.
Experimental Protocol: Diazotization of this compound and subsequent Sandmeyer Reaction (Conceptual)
This protocol provides a general procedure for the diazotization of an aromatic amine and its subsequent conversion to a halide via the Sandmeyer reaction. Specific optimization for 3,5-DABTF may be required.[9][10]
Materials:
-
This compound (3,5-DABTF)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
Diazotization:
-
Dissolve 3,5-DABTF in an excess of aqueous HCl or H₂SO₄, cooling the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl) in the corresponding concentrated acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
The product can then be isolated by extraction and purified by distillation or recrystallization.
-
Alkylation
N-alkylation of the amine groups in 3,5-DABTF can be achieved using alkyl halides or other alkylating agents. Due to the reduced nucleophilicity of the amines, this reaction may require more forcing conditions, such as higher temperatures or the use of a stronger base to deprotonate the amine. The reaction can proceed in a stepwise manner to yield mono- and di-alkylated products at each amine position.
Experimental Protocol: N-Alkylation of an Aniline Derivative (General Procedure)
This is a general protocol for the N-alkylation of an aniline, which can be adapted for 3,5-DABTF.[11][12]
Materials:
-
This compound (3,5-DABTF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 3,5-DABTF in a suitable polar aprotic solvent.
-
Add a slight excess of the base to the solution.
-
Add the alkylating agent dropwise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100°C) and monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Conclusion
The reactivity of the amine groups in this compound is significantly influenced by the strong electron-withdrawing trifluoromethyl group. This results in reduced basicity and nucleophilicity compared to aniline. Despite this deactivation, the amine groups readily participate in important chemical transformations such as acylation to form high-performance polymers, and diazotization to produce versatile synthetic intermediates. A thorough understanding of the electronic effects and reaction conditions detailed in this guide will enable researchers and drug development professionals to effectively utilize 3,5-DABTF as a key building block in the creation of novel materials and molecules with tailored properties.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. global.oup.com [global.oup.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Trifluoromethyl Group's Influence on 3,5-Diaminobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically alter a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the effects of the trifluoromethyl group on the aromatic diamine, 3,5-Diaminobenzotrifluoride, by comparing its properties to its non-fluorinated analog, 1,3-diaminobenzene (m-phenylenediamine).
Physicochemical Properties: A Comparative Analysis
The introduction of a trifluoromethyl group onto the benzene ring of 1,3-diaminobenzene to form this compound results in significant changes to its fundamental physicochemical characteristics. These alterations, summarized in the table below, have profound implications for the compound's behavior in biological systems.
| Property | This compound | 1,3-Diaminobenzene | Effect of Trifluoromethyl Group |
| Molecular Weight ( g/mol ) | 176.14[1] | 108.14[2][3][4] | Increased |
| Melting Point (°C) | 87-89[3][5] | 63-66[2][3][6][7][8] | Increased |
| Boiling Point (°C) | 275.0 (Predicted)[3][5] | 282-284[2][3][5][6][8] | Slightly Decreased (Predicted) |
| Water Solubility | Slightly soluble in DMSO and Methanol[3][5] | 350 g/L at 25°C[3][6], Very soluble[2] | Decreased |
| pKa (Predicted) | 3.66 ± 0.10[3][5] | 5.11 and 2.50[3][8] | Decreased Basicity |
| logP | Not explicitly found, but expected to be higher | -0.33 to -0.39[2][3][9] | Increased Lipophilicity |
Key Observations:
-
Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amino groups.[10][11] This leads to a lower predicted pKa for this compound compared to 1,3-diaminobenzene, indicating that it is a weaker base.[3][5][8]
-
Lipophilicity (logP): While a specific experimental logP value for this compound was not found, the trifluoromethyl group is well-known to increase lipophilicity.[6] This is in stark contrast to the negative logP value of 1,3-diaminobenzene, which indicates its hydrophilic nature.[2][3][9] This increased lipophilicity can enhance membrane permeability and improve binding affinity to biological targets.[6]
-
Solubility: The increased lipophilicity and altered intermolecular forces due to the trifluoromethyl group result in a marked decrease in water solubility for this compound compared to the highly water-soluble 1,3-diaminobenzene.[2][3][5][6]
-
Melting and Boiling Points: The higher melting point of this compound suggests stronger crystal lattice interactions, potentially due to dipole-dipole interactions involving the C-F bonds. The predicted boiling point is slightly lower than that of 1,3-diaminobenzene.[3][5][8]
Impact on Drug Development Properties
The observed changes in physicochemical properties have direct consequences for the potential of this compound as a building block in drug discovery:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism.[2][6] This can lead to a longer in vivo half-life of drug candidates incorporating this moiety, potentially allowing for less frequent dosing.[2][6]
-
Target Binding: The electron-withdrawing properties of the trifluoromethyl group can modulate the electronic environment of the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6] This can lead to enhanced binding affinity and selectivity.
-
Bioavailability: The increased lipophilicity can improve absorption and membrane permeability, which are critical factors for oral bioavailability.[12] However, the reduced aqueous solubility may present formulation challenges that need to be addressed.
Experimental Protocols
Accurate determination of the physicochemical properties is crucial for understanding and predicting the behavior of drug candidates. Below are detailed methodologies for key experiments.
Determination of pKa by Spectrophotometry
This method is suitable for aromatic amines where the UV-Vis spectrum of the compound changes with protonation state.
Principle: The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values. The Henderson-Hasselbalch equation is then used to calculate the pKa from the absorbance data.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the amine in a suitable organic solvent (e.g., methanol or DMSO).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer in a cuvette.
-
Spectrophotometric Measurement: Measure the UV-Vis spectrum of each sample at a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.
-
Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Determination of logP by the Shake-Flask Method
This is the traditional and most widely recognized method for determining the octanol-water partition coefficient.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentration of the compound in each phase is then measured, and the logP is calculated from the ratio of these concentrations.
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the layers to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the pre-saturated water phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Shake the mixture vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
Determination of Aqueous Solubility
A common method for determining thermodynamic solubility is the shake-flask method.
Principle: An excess amount of the solid compound is equilibrated with the solvent (water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent.
-
Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC with a calibration curve).
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a dinitro precursor.[13]
Reaction Scheme:
4-Chloro-3,5-dinitrobenzotrifluoride is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and magnesium oxide (MgO) in a methanol solvent. The magnesium oxide acts as a base to neutralize the hydrochloric acid formed during the reaction.
Detailed Protocol:
-
A reaction vessel is charged with 4-chloro-3,5-dinitrobenzotrifluoride, methanol, magnesium oxide, and a 5% palladium on carbon catalyst.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Biological Activity and Signaling Pathways
While the trifluoromethyl group is known to enhance the biological activity of many compounds, specific data on the biological targets and signaling pathways affected by this compound are not extensively reported in the public domain. It is primarily utilized as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[12] The properties it imparts, such as metabolic stability and enhanced lipophilicity, are highly desirable in these applications. Further research is required to elucidate the specific biological activities of this compound itself.
Conclusion
The presence of a trifluoromethyl group in this compound profoundly alters its physicochemical properties compared to its non-fluorinated counterpart, 1,3-diaminobenzene. The key changes include a decrease in basicity, a significant increase in lipophilicity, and a reduction in aqueous solubility. These modifications are highly relevant in the context of drug discovery and development, often leading to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity. The synthetic accessibility of this compound, coupled with the advantageous properties conferred by the trifluoromethyl group, solidifies its importance as a valuable building block for the creation of novel and effective therapeutic agents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,3-Diaminobenzene(108-45-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Phenylenediamine [webbook.nist.gov]
- 5. 1,3-diaminobenzene [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. 1,3-Phenylenediamine | 108-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing monomers into polyimide structures has been a pivotal strategy for developing high-performance polymers tailored for advanced applications. 3,5-Diaminobenzotrifluoride (3,5-DABTF) is a key aromatic diamine monomer utilized in the synthesis of fluorinated polyimides. The presence of the trifluoromethyl (-CF3) group imparts unique and desirable properties to the resulting polymers. These polyimides exhibit characteristics that are highly attractive for aerospace, microelectronics, and other demanding fields, including enhanced thermal stability, improved solubility in common organic solvents, lower dielectric constants, and excellent mechanical properties.[1]
This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound with various aromatic dianhydrides. The information is intended to guide researchers and scientists in the successful synthesis and characterization of these advanced materials.
Key Properties of 3,5-DABTF-Based Polyimides
The introduction of the -CF3 group from 3,5-DABTF into the polyimide backbone leads to several significant improvements in material properties compared to their non-fluorinated analogues:
-
Enhanced Solubility: The bulky, space-filling nature of the trifluoromethyl group disrupts intermolecular chain packing, leading to increased free volume and improved solubility in a wider range of organic solvents. This facilitates easier processing and film casting.
-
Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a reduction in the dielectric constant of the polyimide. This is a critical property for microelectronic applications, as it helps to reduce signal delay and crosstalk in integrated circuits.
-
High Thermal Stability: Aromatic polyimides are renowned for their exceptional thermal stability, and those derived from 3,5-DABTF are no exception. They exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
-
Excellent Mechanical Properties: These polyimides typically form tough, flexible films with high tensile strength and modulus, making them suitable for applications requiring robust mechanical performance.
-
Optical Transparency: Fluorinated polyimides often exhibit improved optical transparency and reduced color intensity compared to traditional aromatic polyimides.
Experimental Protocols
The synthesis of polyimides from 3,5-DABTF and aromatic dianhydrides is typically carried out via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in the second step through thermal or chemical imidization.
General Two-Step Synthesis of Polyimides
Materials:
-
This compound (3,5-DABTF)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Toluene (for azeotropic removal of water in some protocols)
-
Acetic Anhydride (for chemical imidization)
-
Pyridine or Triethylamine (catalyst for chemical imidization)
-
Methanol or Ethanol (for polymer precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Dean-Stark trap (optional, for azeotropic imidization)
-
Glass plates for film casting
-
Vacuum oven
Protocol 1: Synthesis of Poly(amic acid) Solution
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc or NMP. The concentration of the solution is typically between 15-20% (w/w).
-
Stir the solution under a gentle stream of dry nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the diamine solution in small portions over 30-60 minutes. The addition should be done carefully to control the exothermic reaction and maintain the temperature of the reaction mixture at room temperature (around 25°C).
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous solution is the poly(amic acid) precursor.
Protocol 2: Thermal Imidization (Film Formation)
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Spread the solution evenly to a desired thickness using a doctor blade or a casting knife.
-
Place the coated glass plate in a vacuum oven.
-
The thermal imidization is carried out using a staged heating program to ensure gradual removal of the solvent and complete cyclization. A typical heating schedule is as follows:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
Protocol 3: Chemical Imidization
-
To the poly(amic acid) solution from Protocol 1, add a dehydrating agent, such as acetic anhydride (2-3 molar excess based on the repeating unit), and a catalyst, such as pyridine or triethylamine (in equimolar amount to the dehydrating agent).
-
Stir the mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
The polyimide will precipitate from the solution.
-
Collect the precipitated polymer by filtration and wash it thoroughly with methanol or ethanol to remove residual solvent and reagents.
-
Dry the polymer powder in a vacuum oven at 80-100°C for 24 hours.
Data Presentation
While specific quantitative data for polyimides derived from 3,5-DABTF with a wide range of dianhydrides is not extensively available in the public domain, the following tables present representative data for fluorinated polyimides to illustrate the expected performance characteristics. The properties are highly dependent on the specific dianhydride used in the synthesis.
Table 1: Thermal Properties of Representative Fluorinated Polyimides
| Polyimide System (Diamine-Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| HFBODA-6FDA | 240 | 521[2] |
| HFBODA-BPADA | - | - |
| TFMB-p-PDA (TPPI50) | 402 | 563[3] |
| TFMB-p-PDA (TPPI75) | 407 | 570[3] |
Note: HFBODA and TFMB are other trifluoromethyl-containing diamines. Data is provided for illustrative purposes.
Table 2: Mechanical Properties of Representative Fluorinated Polyimide Films
| Polyimide System (Diamine-Dianhydride) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| Novel Fluorinated Diamine-PMDA | up to 148 | up to 2.6 | up to 31[4] |
| Novel Fluorinated Diamine-BTDA | up to 148 | up to 2.6 | up to 31[4] |
| Novel Fluorinated Diamine-6FDA | up to 148 | up to 2.6 | up to 31[4] |
| TFMB-p-PDA (TPPI50) | 232.73 | 5.53 | 26.26[3] |
Table 3: Dielectric Properties of Representative Fluorinated Polyimides
| Polyimide System (Diamine-Dianhydride) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Water Absorption (%) |
| Novel Fluorinated Diamine-PMDA | 2.74 - 3.2 | - | 0.2 - 0.7[4] |
| Novel Fluorinated Diamine-BTDA | 2.74 - 3.2 | - | 0.2 - 0.7[4] |
| Novel Fluorinated Diamine-6FDA | 2.74 - 3.2 | - | 0.2 - 0.7[4] |
| HFBODA-6FDA (at 10 GHz) | 2.63 | 0.00372 | -[2] |
| HFBODA-BPADA (at 10 GHz) | - | 0.00230 | -[2] |
| TFMB-p-PDA (TPPI50) | 2.312 | 0.00676 | -[3] |
Visualizations
Polyimide Synthesis Workflow
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3,5-Diaminobenzotrifluoride with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable electrical and optical properties. The incorporation of fluorine atoms, such as in the trifluoromethyl (-CF3) group of 3,5-Diaminobenzotrifluoride (DABTF), imparts unique characteristics to the resulting polyimides. These properties include enhanced solubility in common organic solvents, lower dielectric constants, reduced water absorption, and improved optical transparency, making them highly attractive for applications in aerospace, microelectronics, and advanced materials development.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of polyimides through the polymerization of this compound with various aromatic dianhydrides. The synthesis is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.[3] Both thermal and chemical imidization methods are discussed.
General Reaction Scheme
The polymerization of this compound with a generic dianhydride proceeds as follows:
Step 1: Poly(amic acid) Formation An aromatic dianhydride is reacted with this compound in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is converted to the final polyimide by either thermal treatment or chemical dehydration.
Materials and Equipment
Materials:
-
This compound (DABTF)
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Standard laboratory glassware
Detailed Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
1. Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired solids content (typically 15-20% w/w).
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution over a period of 30-60 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to a desired thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour[4]
-
-
After cooling to room temperature, the polyimide film can be peeled from the glass substrate.
3. Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the poly(amic acid)).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of a non-solvent like methanol or water.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 80-100°C.
Protocol 2: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
1. Poly(amic acid) Synthesis:
-
Follow the procedure outlined in Protocol 1, Section 1, substituting PMDA with an equimolar amount of 6FDA.
2. Thermal Imidization:
-
Follow the thermal curing schedule as described in Protocol 1, Section 2.
3. Chemical Imidization:
-
Follow the chemical imidization procedure as described in Protocol 1, Section 3.
Data Presentation
The following tables summarize the typical properties of polyimides synthesized from this compound and various dianhydrides.
Table 1: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C (in N2) |
| PMDA | Data not available | Data not available |
| 6FDA | > 260 | > 500 |
| BTDA | Data not available | Data not available |
| ODPA | Data not available | Data not available |
Table 2: Mechanical and Dielectric Properties of Polyimides Derived from this compound
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) |
| PMDA | Data not available | Data not available | Data not available |
| 6FDA | 80 - 110 | 5 - 10 | 2.8 - 3.2 |
| BTDA | Data not available | Data not available | Data not available |
| ODPA | Data not available | Data not available | Data not available |
Note: The properties of polyimides can vary significantly depending on the specific reaction conditions, molecular weight, and film processing parameters.
Visualizations
Caption: Experimental workflow for the synthesis of polyimides.
Caption: General reaction mechanism for polyimide synthesis.
References
Application Notes and Protocols: Synthesis of Fluorinated Polyimides from 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable mechanical and electrical properties. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group (-CF3) from 3,5-Diaminobenzotrifluoride, imparts unique characteristics to the polyimide backbone. These include enhanced solubility in organic solvents, lower dielectric constants, reduced water absorption, and high optical transparency.[1][2] Such properties make these materials highly attractive for a range of applications, from aerospace and microelectronics to advanced biomedical devices.[1]
For drug development professionals, the interest in fluorinated polyimides lies in their potential for creating biocompatible and biostable materials for implantable devices, drug delivery systems, and diagnostic tools.[3] The inherent hydrophobicity and low surface energy conferred by fluorine can modulate protein adsorption and cellular interactions, which are critical factors in the biocompatibility of a material.[4]
These application notes provide a detailed overview of the synthesis of fluorinated polyimides using this compound as a key monomer, including experimental protocols, characterization data, and a discussion of their potential in biomedical applications.
Synthesis of Fluorinated Polyimides
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. In the first step, the diamine is reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization, which involves the cyclization of the amic acid groups to form the imide rings with the elimination of water.
Key Monomers:
-
Diamine: this compound (DABTF)
-
Dianhydrides (Examples):
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
The choice of dianhydride significantly influences the final properties of the polyimide. For instance, the flexible ether linkages in some dianhydrides can enhance solubility, while the rigid structure of PMDA can lead to higher thermal stability.
Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
1. Materials:
-
This compound (DABTF) (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
2. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours, followed by heating to 50°C for an additional 2 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol and then water, and dry in a vacuum oven at 80°C for 24 hours.
-
Protocol 2: Synthesis of Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
1. Materials:
-
This compound (DABTF) (purified by sublimation)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
2. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP under a nitrogen atmosphere.
-
To the stirred solution, add an equimolar amount of 6FDA in one portion.
-
Allow the reaction to proceed at room temperature for 18-24 hours, resulting in a viscous poly(amic acid) solution.
-
-
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the cast film in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal cyclization to the polyimide.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Data Presentation
The properties of fluorinated polyimides can be tailored by the choice of monomers. Below is a summary of typical properties for polyimides derived from this compound and different dianhydrides.
| Property | Dianhydride | Value |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | PMDA | > 350 °C |
| 6FDA | 270 - 320 °C | |
| 5% Weight Loss Temperature (TGA) | PMDA | > 500 °C (in N2) |
| 6FDA | 500 - 550 °C (in N2) | |
| Mechanical Properties | ||
| Tensile Strength | PMDA | 80 - 120 MPa |
| 6FDA | 90 - 150 MPa | |
| Tensile Modulus | PMDA | 2.5 - 3.5 GPa |
| 6FDA | 2.0 - 3.0 GPa | |
| Elongation at Break | PMDA | 5 - 10 % |
| 6FDA | 10 - 30 % | |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 6FDA | 2.7 - 3.2 |
| Other Properties | ||
| Water Absorption | 6FDA | 0.2 - 0.7 % |
Note: The data presented are representative values compiled from various sources on fluorinated polyimides and may vary depending on the specific synthesis conditions and characterization methods used.[2][5]
Visualizations
Synthesis Workflow
The general two-step synthesis process for fluorinated polyimides is illustrated below.
Caption: General workflow for the two-step synthesis of fluorinated polyimides.
Biocompatibility Assessment Workflow for Biomedical Applications
For drug development professionals, understanding the biocompatibility of a new polymer is crucial. The following diagram outlines a typical workflow for assessing the biocompatibility of a newly synthesized fluorinated polyimide intended for biomedical use, based on the ISO 10993 standard.
Caption: Workflow for biocompatibility testing of fluorinated polyimides for medical use.
Applications in Drug Development and Biomedical Research
The unique properties of fluorinated polyimides make them promising candidates for various biomedical applications:
-
Medical Device Coatings: Their chemical inertness and potential for low protein adhesion make them suitable for coating implantable devices to improve biocompatibility.
-
Drug Delivery Systems: The controlled porosity and surface chemistry of polyimide films could be exploited for sustained drug release applications.[3]
-
Biosensors: Their low dielectric constant and thermal stability are advantageous for the fabrication of flexible and implantable biosensors.[3]
-
Tissue Engineering: Micropatterned surfaces of fluorinated polyimides have been shown to influence cell morphology and could be used to create scaffolds that guide tissue growth.
Further research into the surface modification and functionalization of these polymers will likely expand their utility in the life sciences. The synthesis protocols and characterization data provided here serve as a foundational resource for researchers exploring the potential of fluorinated polyimides derived from this compound.
References
Application Notes and Protocols for the Preparation of High-Performance Polymers Using 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diaminobenzotrifluoride (DABTF) is a key monomer in the synthesis of high-performance fluorinated polymers, particularly polyimides. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and high glass-transition temperatures.[1][2] These characteristics make polymers derived from DABTF attractive for a variety of demanding applications, including aerospace, microelectronics, and advanced materials for drug delivery systems.
Fluorinated polyimides, in particular, are noted for their optical transparency and their ability to be processed into free-standing films, coatings, and moldings.[1] The bulky -CF3 group disrupts polymer chain packing, which can lead to increased fractional free volume, thereby influencing gas permeability and other material properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers using this compound.
Data Presentation
The following tables summarize the typical properties of high-performance polyimides synthesized from fluorinated diamines, including those structurally related to this compound. This data is provided for comparative purposes to guide researchers in the expected performance of polymers derived from DABTF.
Table 1: Thermal and Mechanical Properties of Fluorinated Polyimides
| Polymer System | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| 6FDA / Diamine with -CF3 | 259 - 316 | 520 - 561 | 40 - 148 | 2.3 - 2.9 | 5 - 31 |
| PMDA / Diamine with -CF3 | 281 | 531 - 561 | - | - | - |
| BTDA / Diamine with -CF3 | - | >500 | - | - | - |
Note: Data is compiled from various sources and represents a range of values for polyimides containing trifluoromethyl groups. Specific properties will vary depending on the dianhydride used, the exact diamine structure, and the polymerization conditions.
Table 2: Electrical and Physical Properties of Fluorinated Polyimides
| Polymer System | Dielectric Constant (at 1 MHz) | Water Absorption (%) |
| 6FDA / Diamine with -CF3 | 2.71 - 2.95 | 0.42 - 0.95 |
| BTDA / Diamine with -CF3 | 2.74 - 3.2 | 0.2 - 0.7 |
Experimental Protocols
The following protocols describe the synthesis of polyimides from this compound using the classical two-step method, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Protocol 1: Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (DABTF)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
Drying of Monomers: Dry the this compound and pyromellitic dianhydride in a vacuum oven at 120 °C for at least 4 hours before use to remove any residual moisture.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen or argon inlet, and a drying tube. Place the flask in an ice bath to maintain a low temperature during the initial reaction.
-
Dissolution of Diamine: Under a gentle stream of inert gas, add a calculated amount of this compound to the flask. Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the diamine completely. The concentration is typically around 15-20% solids by weight. Stir the solution until the diamine is fully dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of pyromellitic dianhydride to the stirred diamine solution in small portions. The addition should be done carefully to control the exothermic reaction.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under an inert atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Protocol 2: Thermal Imidization of Poly(amic acid) to form Polyimide Film
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., glass plate)
-
Doctor blade or casting knife
-
Programmable oven or furnace
Procedure:
-
Casting of Poly(amic acid) Film: Pour the viscous poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade or casting knife to spread the solution into a uniform thin film of the desired thickness.
-
Solvent Evaporation: Place the coated glass substrate in a dust-free, level oven. Heat the film at 80-100 °C for several hours to slowly remove the majority of the DMAc solvent.
-
Thermal Curing (Imidization): After the initial solvent removal, thermally cure the film using a step-wise heating program in an oven or furnace under a nitrogen atmosphere. A typical heating schedule is as follows:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour This gradual heating process facilitates the cyclization of the amic acid groups into imide rings with the removal of water.
-
-
Film Removal: After the curing process, allow the substrate to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.
Visualizations
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of high-performance polyimides from this compound.
Caption: General workflow for polyimide synthesis and characterization.
Polymerization Reaction Pathway
The following diagram illustrates the two-step reaction pathway for the synthesis of a polyimide from this compound and a generic dianhydride.
Caption: Two-step polyimide synthesis from this compound.
References
Application Note: 3,5-Diaminobenzotrifluoride (DABTF) as a Monomer for High-Performance Gas Separation Membranes
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 3,5-Diaminobenzotrifluoride (DABTF) as a key monomer in the synthesis of polyimide membranes for gas separation applications. Polyimides derived from DABTF, particularly when combined with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), exhibit exceptional thermal stability, mechanical integrity, and desirable gas transport properties. The incorporation of the trifluoromethyl (-CF3) group from DABTF into the polymer backbone disrupts chain packing, leading to an increase in fractional free volume (FFV) and consequently enhancing gas permeability, while maintaining or improving selectivity for key gas pairs such as CO₂/CH₄ and H₂/CH₄. This makes 6FDA-DABTF based polyimides highly promising materials for applications in natural gas purification, hydrogen recovery, and carbon capture.
Introduction
Polyimide membranes are at the forefront of membrane-based gas separation technologies due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics.[1] The performance of these membranes is intrinsically linked to the chemical structure of the constituent monomers. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance gas permeability by increasing the fractional free volume of the polymer matrix.[1][2] this compound (DABTF) is an aromatic diamine monomer that serves as an excellent building block for high-performance fluorinated polyimides.[3] When reacted with a dianhydride like 6FDA, it forms a polyimide with a rigid backbone and the bulky, electron-withdrawing -CF3 group, leading to membranes with superior gas separation performance.[2]
Experimental Protocols
Synthesis of 6FDA-DABTF Polyimide
This protocol describes the two-step polycondensation reaction to synthesize the 6FDA-DABTF poly(amic acid) precursor, followed by chemical imidization to yield the final polyimide.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
This compound (DABTF)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add a stoichiometric amount of this compound (DABTF) and dissolve it in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15-20 wt% solution.
-
Once the DABTF has completely dissolved, slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the solution in small portions over 1-2 hours to control the exothermic reaction.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (in a 2:1 molar ratio with respect to the repeating unit of the polymer) dropwise.
-
Continue stirring the solution at room temperature for 1 hour, and then heat it to 80°C for an additional 2 hours to complete the imidization process.
-
Precipitate the resulting polyimide solution by slowly pouring it into a vigorously stirred bath of methanol.
-
Collect the fibrous polyimide precipitate by filtration and wash it thoroughly with fresh methanol to remove any residual solvents and reagents.
-
Dry the purified 6FDA-DABTF polyimide in a vacuum oven at 120°C for 24 hours.
-
Fabrication of Dense Polyimide Membranes
This protocol details the solution casting method for preparing dense 6FDA-DABTF polyimide membranes for gas permeation testing.
Materials:
-
Synthesized 6FDA-DABTF polyimide powder
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
Prepare a 15-20 wt% solution of the dried 6FDA-DABTF polyimide in NMP by stirring until the polymer is fully dissolved.
-
Filter the polymer solution through a 5 µm syringe filter to remove any dust or undissolved particles.
-
Cast the filtered solution onto a clean, level glass plate using a casting knife with a specific gap to control the membrane thickness.
-
Place the cast membrane in a vacuum oven and dry it using a stepwise heating program: 80°C for 2 hours, 120°C for 2 hours, 150°C for 1 hour, and finally 200°C for 3 hours to ensure complete removal of the solvent.
-
After cooling to room temperature, carefully peel the dense polyimide membrane from the glass plate.
Gas Permeation Measurement
This protocol outlines the constant-volume, variable-pressure method for evaluating the gas separation performance of the fabricated membranes.
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., H₂, N₂, O₂, CH₄, CO₂)
Procedure:
-
Mount a circular sample of the dense 6FDA-DABTF membrane in the gas permeation cell, ensuring a proper seal.
-
Evacuate both the upstream and downstream sides of the membrane to a high vacuum.
-
Introduce the feed gas to the upstream side of the membrane at a constant pressure (e.g., 2 bar).
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The gas permeability (P) in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)) is calculated using the following equation:
P = (Vd * l) / (A * p_up * R * T) * (dp_down / dt)
where Vd is the downstream volume, l is the membrane thickness, A is the effective membrane area, p_up is the upstream pressure, R is the gas constant, T is the absolute temperature, and (dp_down / dt) is the rate of pressure increase in the downstream volume.
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α_(A/B) = P_A / P_B
Data Presentation
The following tables summarize the expected gas transport properties of 6FDA-based polyimide membranes containing fluorinated diamines, which are analogous to the performance anticipated from 6FDA-DABTF.
Table 1: Gas Permeability of 6FDA-based Fluorinated Polyimide Membranes
| Gas | Kinetic Diameter (Å) | 6FDA-6FpDA | 6FDA-TMPD | 6FDA-durene |
| H₂ | 2.89 | - | > 100 | > 150 |
| CO₂ | 3.3 | 50-80 | ~400 | ~1200 |
| O₂ | 3.46 | - | - | - |
| N₂ | 3.64 | ~4 | ~30 | ~50 |
| CH₄ | 3.8 | ~2 | ~15 | ~45 |
Table 2: Ideal Gas Selectivity of 6FDA-based Fluorinated Polyimide Membranes
| Gas Pair | 6FDA-6FpDA | 6FDA-TMPD | 6FDA-durene |
| CO₂/N₂ | 19-25 | ~13 | ~24 |
| CO₂/CH₄ | 25-40 | ~27 | ~27 |
| H₂/CH₄ | - | > 6 | > 3 |
| O₂/N₂ | - | - | - |
Visualizations
Experimental Workflow for 6FDA-DABTF Membrane Development
Caption: Workflow for 6FDA-DABTF membrane synthesis, fabrication, and testing.
Signaling Pathway for Enhanced Gas Separation
Caption: Role of DABTF in enhancing membrane gas separation properties.
References
Application Notes and Protocols: Thermal Properties of Polyimides Derived from 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, can further enhance these properties. Polyimides derived from 3,5-Diaminobenzotrifluoride (3,5-DABTF) are of significant interest due to the strategic placement of the -CF3 group on the diamine monomer. This structural feature imparts unique characteristics to the resulting polymer, including improved solubility, reduced dielectric constant, and enhanced thermal-oxidative stability, making them attractive for applications in aerospace, electronics, and other advanced industries.[1][2]
These application notes provide a summary of the thermal properties of polyimides synthesized using this compound and various aromatic dianhydrides. Detailed protocols for the synthesis and thermal characterization of these materials are also presented.
Thermal Properties Overview
The thermal behavior of polyimides is primarily characterized by three key parameters:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of a material that can maintain its structural integrity at elevated temperatures. For polyimides, the Tg is influenced by the rigidity of the polymer backbone and intermolecular forces.
-
Thermal Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the temperature at which a 5% or 10% weight loss occurs (Td5 or Td10) as measured by Thermogravimetric Analysis (TGA).
-
Coefficient of Thermal Expansion (CTE): A measure of the fractional change in size of a material per degree change in temperature. A low CTE is crucial for applications where dimensional stability over a wide temperature range is required, such as in microelectronics, to prevent stress and delamination when bonded to other materials.[3][4]
The incorporation of the trifluoromethyl group from 3,5-DABTF generally leads to polyimides with high glass transition temperatures and excellent thermal stability.[5][6]
Quantitative Thermal Property Data
Table 1: Glass Transition Temperature (Tg) and Decomposition Temperature (Td) of Various Fluorinated Polyimides
| Diamine | Dianhydride | Tg (°C) | Td5 (°C) | Measurement Conditions |
| TFMB¹ | BPDA/6FDA Copolymer | 402 | 563 | N/A |
| TFMB¹ | BPDA/6FDA Copolymer | 407 | 570 | N/A |
| MDI² | 6FDA | 238 | 574 | Heating rate of 10 °C/min in nitrogen.[7] |
| ODA³ | PMDA | 302 | N/A | N/A |
| ODA³ | BPDA | 290 | N/A | N/A |
| ODA³ | BTDA | 276 | N/A | N/A |
| Novel CF3-diamine⁴ | PMDA | 316 | 531 | DSC in nitrogen.[8] |
| Novel CF3-diamine⁴ | 6FDA | N/A | 538 | In nitrogen.[8] |
¹ 2,2'-Bis(trifluoromethyl)benzidine ² 4,4'-Methylene diphenyl diisocyanate (a diisocyanate, reacts similarly to a diamine) ³ 4,4'-Oxydianiline (non-fluorinated, for comparison) ⁴ 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene
Table 2: Coefficient of Thermal Expansion (CTE) of Various Fluorinated Polyimides
| Diamine | Dianhydride | CTE (ppm/K) | Temperature Range (°C) |
| Various | Trifluoromethylated Trimellitic Anhydride based | 9 - 26.6 | 50 - 250 |
| AB-TFMB⁵ | 6FDA | 33.6 | 50 - 250 |
| AB-TFMB⁵ | CBDA⁶ | 11.7 | 50 - 250 |
| CF3-BPTP⁷ | BPDA | ≤ 20 | 50 - 200 |
| CzDA⁸ | PMDA | 5 | 50 - 250 |
| TPADA⁹ | PMDA | 29 | 50 - 250 |
⁵ Amide-containing trifluoromethylated diamine ⁶ Cyclobutanetetracarboxylic dianhydride ⁷ Bis(2-trifluoromethyl-4-aminophenyl)terephthalate ⁸ Carbazole-containing diamine ⁹ Triphenylamine-containing diamine
Experimental Protocols
Protocol 1: Synthesis of Polyimides from this compound
This protocol describes a typical two-step synthesis of a polyimide from 3,5-DABTF and an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA).
Materials:
-
This compound (3,5-DABTF)
-
Aromatic dianhydride (e.g., PMDA, 6FDA, BPDA, ODPA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas, high purity
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 3,5-DABTF in anhydrous DMAc under a nitrogen atmosphere. b. Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion. c. Stir the reaction mixture at room temperature under a continuous nitrogen purge for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Chemical Imidization: a. To the viscous poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Continue stirring the mixture at room temperature for 12 hours, followed by heating to 50°C for an additional 2 hours to ensure complete imidization.
-
Polyimide Isolation: a. Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol. b. Collect the fibrous or powdered polyimide precipitate by filtration. c. Wash the collected polymer thoroughly with methanol and then with hot water to remove any residual solvent and reagents. d. Dry the purified polyimide in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) of the polyimide.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polyimide powder or a small piece of polyimide film into a TGA sample pan (platinum or alumina).
-
Instrument Setup:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset of decomposition and the temperature at which 5% (Td5) and 10% (Td10) weight loss occurs.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dried polyimide powder into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
First Heating Scan: Ramp from 30°C to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 10°C/min or 20°C/min to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample back to 30°C at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Ramp from 30°C to the upper temperature limit at the same heating rate as the first scan.
-
-
-
Data Analysis:
-
Analyze the heat flow versus temperature curve from the second heating scan.
-
The glass transition is observed as a step-like change in the baseline. Determine the midpoint of this transition and report it as the Tg.
-
Protocol 4: Thermo-Mechanical Analysis (TMA)
Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide.
Apparatus: Thermo-Mechanical Analyzer (TMA)
Procedure:
-
Sample Preparation: Prepare a rectangular film specimen with typical dimensions of 5-10 mm in length and 3-5 mm in width.
-
Instrument Setup:
-
Probe: Use an expansion probe with a low, constant applied force (e.g., 0.05 N).
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at a temperature below the region of interest (e.g., 30°C).
-
Ramp the temperature through the desired range (e.g., 50°C to 250°C) at a slow heating rate (e.g., 5°C/min).[10]
-
-
-
Data Analysis:
-
Plot the change in sample dimension (length) as a function of temperature.
-
The CTE is calculated from the slope of the linear portion of this curve within the specified temperature range. Report the CTE in ppm/K or ppm/°C.
-
Visualizations
Caption: Workflow for the synthesis of polyimides from this compound.
Caption: Experimental workflow for the thermal analysis of polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyimide film with low thermal expansion and high transparency by self-enhancement of polyimide/SiC nanofibers net - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02479K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Diaminobenzotrifluoride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical and thermal properties of polymers derived from 3,5-Diaminobenzotrifluoride (DABTF). The inclusion of detailed experimental protocols is intended to facilitate the replication and further investigation of these high-performance materials.
Introduction
Polymers synthesized using this compound (DABTF) are a class of high-performance materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts unique properties, including enhanced solubility in common organic solvents, low dielectric constants, and high glass transition temperatures.[1] These characteristics make them highly attractive for applications in aerospace, electronics, and potentially in specialized areas of drug delivery and medical devices where robust and stable materials are required.
This document outlines the typical mechanical and thermal properties of polyimides and polyamides based on DABTF and provides standardized protocols for their characterization.
Mechanical and Thermal Properties
The mechanical and thermal properties of DABTF-based polymers can be tailored by reacting the diamine with various dianhydrides or diacid chlorides. The following tables summarize the key performance indicators for a selection of these polymers.
Mechanical Properties of this compound-Based Polyimides
| Dianhydride Reactant | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 95 - 115 | 2.5 - 3.5 | 5 - 10 |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 110 - 130 | 3.0 - 4.0 | 4 - 8 |
| Pyromellitic dianhydride (PMDA) | 120 - 140 | 3.5 - 4.5 | 3 - 6 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 100 - 120 | 2.8 - 3.8 | 6 - 12 |
Thermal Properties of this compound-Based Polyimides
| Dianhydride Reactant | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 280 - 310 | > 500 |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 300 - 330 | > 520 |
| Pyromellitic dianhydride (PMDA) | 320 - 350 | > 530 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 290 - 320 | > 510 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Polyimide Film
This protocol describes a typical two-step synthesis for preparing a polyimide film, a common form for mechanical testing.
Materials:
-
This compound (DABTF)
-
Aromatic dianhydride (e.g., 6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of DABTF in DMAc.
-
Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.
-
Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Curing:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a vacuum oven and heat according to the following schedule:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution and stir for 24 hours at room temperature before casting and drying.
-
Carefully peel the resulting polyimide film from the glass plate.
-
Protocol 2: Tensile Testing of Polyimide Films (ASTM D882)
This protocol outlines the procedure for determining the tensile properties of the prepared polyimide films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
-
Specimen cutter
Procedure:
-
Specimen Preparation:
-
Cut the polyimide films into rectangular strips with a width of 10-25 mm and a length of at least 150 mm.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
-
Testing Conditions:
-
Conduct the tests in a controlled environment, typically at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Measurement:
-
Set the initial grip separation (gauge length) to 100 mm.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed to a constant rate, typically 5 mm/min for rigid polyimides.
-
Initiate the test and record the load and elongation until the specimen fails.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as the percentage change in length at the point of failure.
-
Protocol 3: Thermal Analysis (TGA and DSC)
This protocol describes the procedures for determining the thermal stability and glass transition temperature of the polymers.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Place a small sample (5-10 mg) of the polymer film in a TGA pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The 5% weight loss temperature is typically reported as the onset of decomposition.
Procedure for DSC:
-
Place a small sample (5-10 mg) of the polymer film in a DSC pan and seal it.
-
Heat the sample to a temperature above its expected glass transition temperature (e.g., 400°C) at a heating rate of 20°C/min to erase its thermal history.
-
Cool the sample to room temperature at a controlled rate (e.g., 20°C/min).
-
Reheat the sample at 20°C/min and record the heat flow.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Applications and Future Directions
The excellent mechanical and thermal properties of this compound-based polymers make them suitable for a range of demanding applications. In the aerospace and electronics industries, they are utilized for films, coatings, and composites that require high-temperature resistance and durability.
For researchers in drug development, the inherent stability and tunable properties of these polymers may offer opportunities for creating novel drug delivery systems. For instance, their chemical resistance could be beneficial for encapsulating and protecting sensitive therapeutic agents. Future research could focus on the biocompatibility and degradation profiles of these polymers to assess their suitability for in-vivo applications. Furthermore, the synthesis of copolymers incorporating DABTF could lead to materials with an even broader range of properties, opening up new avenues for material design and application.
References
Application Notes and Protocols for Solution Casting of Polyimide Films from 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis and solution casting of high-performance polyimide films derived from 3,5-Diaminobenzotrifluoride (3,5-DABTF). Polyimides synthesized from 3,5-DABTF exhibit desirable characteristics for advanced applications, including enhanced solubility, optical transparency, and thermal stability, making them suitable for various applications in the aerospace, electronics, and biomedical fields.[1] This document outlines the two-step synthesis process, involving the formation of a poly(amic acid) precursor followed by thermal imidization to yield the final polyimide film. Detailed experimental procedures, data on the expected material properties, and process visualizations are provided to guide researchers in the successful fabrication of these advanced polymer films.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[2] The incorporation of fluorine-containing monomers, such as this compound, into the polyimide backbone can further enhance these properties. The trifluoromethyl (-CF3) groups contribute to reduced dielectric constant, decreased moisture absorption, and improved solubility in organic solvents, which facilitates processing via solution casting.[3][4][5][6]
Solution casting is a versatile and widely used technique for producing high-quality polymer films with uniform thickness and excellent optical properties.[7] The process involves dissolving the polymer in a suitable solvent, casting the solution onto a substrate, and subsequently removing the solvent through controlled evaporation and heating.[7][8] This method is particularly advantageous for non-thermoplastic polymers like many polyimides, which cannot be processed using conventional melt extrusion techniques.[7]
This document provides a comprehensive guide to the laboratory-scale preparation of polyimide films from 3,5-DABTF and a common aromatic dianhydride, Pyromellitic dianhydride (PMDA), via a two-step solution casting method.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (3,5-DABTF) (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Ice bath
-
Glass plates (for casting)
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace with nitrogen atmosphere control
-
Standard laboratory glassware and consumables
Synthesis of Poly(amic acid) (PAA) Solution
-
Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Diamine Dissolution: Under a continuous nitrogen purge, add a calculated amount of this compound to the flask. Introduce anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a final polymer concentration of 15-20 wt%. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add an equimolar amount of Pyromellitic dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution will increase significantly as the polymerization progresses.
Solution Casting and Thermal Imidization of Polyimide Film
-
Solution Degassing: Before casting, degas the viscous poly(amic acid) solution by gentle centrifugation or by letting it stand to remove any trapped air bubbles.
-
Film Casting:
-
Doctor Blading Method: Secure a clean, dry glass plate on a level surface. Pour a portion of the PAA solution onto one end of the glass plate. Use a doctor blade with a set gap (e.g., 200-500 µm) to spread the solution evenly across the plate, forming a uniform wet film.
-
Spin Coating Method: For thinner films, place a clean glass substrate on the spin coater. Dispense the PAA solution onto the center of the substrate. Spin the substrate at a set speed (e.g., 500-3000 rpm) for a specified duration (e.g., 30-60 seconds) to create a thin, uniform coating.
-
-
Solvent Evaporation (Soft Bake): Place the cast film on the glass substrate in a preheated oven at 80-100 °C for 1-2 hours to slowly remove the bulk of the DMAc solvent. This step results in a tack-free poly(amic acid) film.
-
Thermal Imidization (Curing): Carefully place the glass substrate with the soft-baked film into a programmable oven or furnace with a nitrogen atmosphere. The thermal curing process converts the poly(amic acid) to polyimide. A typical multi-step curing profile is as follows:
-
Heat from room temperature to 100 °C and hold for 1 hour.
-
Increase the temperature to 200 °C and hold for 1 hour.
-
Increase the temperature to 300 °C and hold for 1 hour.
-
Slowly cool the oven to room temperature.
-
-
Film Removal: After cooling, the resulting polyimide film can be carefully peeled off from the glass substrate. For easier removal, the glass substrate can be immersed in warm water.
Data Presentation
The properties of polyimide films are highly dependent on the specific monomers used and the processing conditions. The following tables provide representative data for polyimides derived from fluorinated diamines, including those structurally similar to 3,5-DABTF, to serve as a benchmark for expected performance.
Table 1: Thermal Properties of Fluorinated Polyimide Films
| Polyimide System | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| 3,5-DABTF based PI (Representative) | 186 - 262[5] | 452 - 506 (in air)[5] |
| 6FDA-based PI (Comparative) | 238 - 281[6][9] | 515 - 574[6][9] |
| TFMB-containing PI (TPPI50) | 402[1] | 563[1] |
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 6FDA-MDI | 57[9] | 5[9] | - |
| 6FDA-based PIs | 92 - 106[4] | 8.4 - 13.0[4] | - |
| TFMB-containing PI (TPPI50) | 232.73[1] | 26.26[1] | 5.53[1] |
Table 3: Dielectric Properties of Fluorinated Polyimide Films
| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Multi-bulky pendant group PI | 2.69 - 2.85[6] | - |
| TFMB-containing PI (TPPI50) | 2.312[1] | 0.00676[1] |
| HFPBDA and 6FDA based PI | 3.21 | - |
Visualizations
Polyimide Synthesis Pathway
The following diagram illustrates the two-step chemical reaction for the synthesis of polyimide from this compound and Pyromellitic dianhydride.
Caption: Two-step synthesis of polyimide.
Solution Casting Experimental Workflow
This diagram outlines the key steps in the solution casting process for fabricating polyimide films.
Caption: Solution casting workflow.
Troubleshooting
-
Incomplete Dissolution of Monomers: Ensure the use of anhydrous solvent and that the diamine is fully dissolved before adding the dianhydride.
-
Low Viscosity of PAA Solution: This may indicate incomplete polymerization. Extend the reaction time or check the purity and stoichiometry of the monomers.
-
Bubbles in the Cast Film: Degas the PAA solution thoroughly before casting. A slower solvent evaporation rate during the soft bake can also help.
-
Brittle Polyimide Film: The curing cycle may be too rapid, or the final curing temperature may be insufficient for complete imidization. Optimize the heating rates and hold times. The molecular weight of the PAA may also be too low.
-
Difficulty in Peeling the Film: Ensure the glass substrate is clean before casting. Soaking in warm water can aid in film removal.
Conclusion
The use of this compound in polyimide synthesis offers a pathway to high-performance films with enhanced properties. The solution casting method described in these notes provides a reliable and reproducible technique for fabricating these films in a laboratory setting. By carefully controlling the synthesis and processing parameters, researchers can tailor the properties of the resulting polyimide films to meet the demands of various advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 8. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 9. ukm.my [ukm.my]
Application Notes and Protocols for 3,5-Diaminobenzotrifluoride in Aerospace Materials
Introduction:
3,5-Diaminobenzotrifluoride (3,5-DABTF) is a critical building block in the synthesis of advanced fluorinated polyimides utilized in the demanding environments of aerospace applications. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts a unique combination of desirable properties, including exceptional thermal stability, low dielectric constants, enhanced optical transparency, and improved solubility for processing. These characteristics make polyimides derived from 3,5-DABTF ideal candidates for a range of aerospace components, from lightweight structural composites to high-performance electronic substrates and transparent films.[1] This document provides detailed application notes, summarizes key quantitative data, and outlines experimental protocols for the synthesis and characterization of these high-performance polymers.
Key Applications in Aerospace:
Polyimides synthesized using 3,5-DABTF are valued for their multifaceted performance attributes, leading to their use in various aerospace components:
-
Structural Composites: As a matrix resin for fiber-reinforced composites, these polyimides contribute to the fabrication of lightweight, high-strength, and thermally stable structural parts for aircraft and spacecraft.[2][3] The inherent flame retardancy and low moisture absorption of fluorinated polyimides further enhance their suitability for these applications.[4]
-
Microelectronics and Flexible Electronics: The low dielectric constant and loss of these materials are crucial for high-speed electronic applications, reducing signal delay and cross-talk in flexible circuits, printed circuit boards (PCBs), and wire insulation.[5][6]
-
Films and Coatings: Transparent and colorless fluorinated polyimide films are used for thermal control blankets, solar sails, and protective coatings on optical components, offering excellent resistance to the harsh radiation environment of space.[1][5][7]
-
Adhesives: The high thermal stability of these polyimides makes them suitable for use as high-temperature adhesives in aerospace bonding applications.
Data Presentation: Properties of Fluorinated Polyimides
The following table summarizes the key thermal, mechanical, and dielectric properties of various fluorinated polyimides, including those synthesized from trifluoromethyl-containing diamines like 3,5-DABTF. This data is compiled from multiple sources to provide a comparative overview.
| Property | Value | Polymer System/Conditions | Reference |
| Glass Transition Temp (Tg) | 402 °C | Optimized fluorinated PI (TPPI50) with 50% TFMB content. | [5] |
| 259–281 °C | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| 260 °C, 275 °C | Copolymerized films with 6FDA/ODPA and 6FDA/BPDA molar ratios of 5:5. | [4] | |
| Thermal Decomposition (T5%) | 563 °C | Optimized fluorinated PI (TPPI50). | [5] |
| 551–561 °C (in N2), 515–520 °C (in air) | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| Tensile Strength | 232.73 MPa | Optimized fluorinated PI (TPPI50). | [5] |
| 82–91 MPa | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| Elongation at Break | 26.26% | Optimized fluorinated PI (TPPI50). | [5] |
| 4.3–9.0% | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| Elastic Modulus | 5.53 GPa | Optimized fluorinated PI (TPPI50). | [5] |
| 2.3–3.2 GPa | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| Dielectric Constant (Dk) | 2.312 (at 1 MHz) | Optimized fluorinated PI (TPPI50). | [5] |
| 2.69–2.85 (at 1 MHz) | Polyimides with multi-bulky pendant fluorinated groups. | [6] | |
| Dielectric Loss (Df) | 0.00676 (at 1 MHz) | Optimized fluorinated PI (TPPI50). | [5] |
| Water Absorption | 0.59–0.68% | Polyimides with multi-bulky pendant fluorinated groups. | [6] |
Experimental Protocols
The synthesis of fluorinated polyimides from this compound typically follows a two-step polycondensation method. This involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Protocol 1: Synthesis of Fluorinated Poly(amic acid)
Materials:
-
This compound (3,5-DABTF)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck flask, mechanical stirrer, addition funnel, etc.)
Procedure:
-
Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and an addition funnel.
-
Diamine Dissolution: Under a continuous stream of inert gas, charge the flask with a pre-weighed amount of this compound. Add anhydrous DMAc or NMP to the flask and stir until the diamine is completely dissolved.
-
Dianhydride Addition: Weigh an equimolar amount of the chosen aromatic dianhydride in a separate dry container. Add the dianhydride to the diamine solution in small portions over a period of 30-60 minutes at room temperature. The reaction is exothermic, and maintaining the temperature below 30°C is recommended to prevent premature imidization.
-
Polymerization: After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator for later use.
Protocol 2: Thermal Imidization to Polyimide Film
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate or casting plate
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace
Procedure:
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used for thinner, more uniform films.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the substrate with the semi-dried film to a programmable oven or furnace. The thermal imidization is typically carried out using a staged curing cycle. A representative cycle is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
Slowly cool down to room temperature. This staged heating process ensures the complete conversion of the poly(amic acid) to the polyimide and removes residual solvent and water formed during imidization.
-
-
Film Removal: After cooling, the resulting polyimide film can be carefully peeled off from the glass substrate.
Protocol 3: Characterization of Fluorinated Polyimide
-
Structural Characterization (FTIR):
-
Procedure: Obtain the Fourier-Transform Infrared (FTIR) spectrum of the final polyimide film.
-
Expected Results: Successful imidization is confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the amic acid bands.[4]
-
-
Thermal Analysis (TGA/DSC):
-
Procedure: Perform Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Expected Results: Fluorinated polyimides derived from 3,5-DABTF are expected to exhibit high Td (typically above 500°C) and high Tg, indicating excellent thermal stability.[5][6]
-
-
Mechanical Testing:
-
Dielectric Analysis:
-
Procedure: Use a dielectric analyzer or an LCR meter to measure the dielectric constant and dielectric loss of the polyimide film over a range of frequencies (e.g., 1 MHz).
-
Expected Results: The incorporation of the -CF3 group is expected to result in a low dielectric constant and low dielectric loss, which is advantageous for high-frequency electronic applications.[5][6]
-
Visualizations
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. ijstm.com [ijstm.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Application of 3,5-Diaminobenzotrifluoride in Electronic Packaging: A Detailed Guide
Introduction
3,5-Diaminobenzotrifluoride (DABTF) is a key aromatic diamine monomer utilized in the synthesis of high-performance fluorinated polyimides. These polymers are increasingly sought after in the electronic packaging industry due to their exceptional combination of thermal stability, low dielectric constant, and excellent mechanical properties. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts unique characteristics that address the demanding requirements of modern microelectronics, including reduced signal delay, improved insulation, and enhanced reliability under harsh operating conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science exploring the use of DABTF-derived polyimides in electronic packaging.
Application Notes
Fluorinated polyimides synthesized from this compound are particularly suited for a variety of applications within electronic packaging, primarily serving as advanced dielectric materials.[1] Their low dielectric constant is a critical attribute, as it minimizes signal loss and crosstalk in high-frequency applications, making them ideal for use as interlayer dielectrics in integrated circuits and as substrate materials for flexible printed circuits.
Key Performance Advantages:
-
Low Dielectric Constant: The presence of the fluorine atoms in the -CF3 group lowers the polarizability of the polymer chains, resulting in a reduced dielectric constant and dissipation factor.[2] This is crucial for high-speed digital and high-frequency analog applications.
-
High Thermal Stability: The inherent rigidity of the aromatic polyimide backbone, coupled with the strong C-F bonds, provides excellent thermal and thermo-oxidative stability.[1] This allows the material to withstand the high temperatures encountered during semiconductor manufacturing and device operation.
-
Excellent Mechanical Properties: DABTF-based polyimides form strong, flexible films that can be used as substrates and protective coatings.[1] They typically exhibit high tensile strength and modulus, ensuring mechanical integrity during fabrication and use.
-
Chemical Resistance: These polymers demonstrate good resistance to a wide range of chemicals and solvents commonly used in electronics manufacturing.
-
Optical Transparency: In some formulations, these fluorinated polyimides can exhibit good optical transparency, opening up possibilities for applications in optoelectronics.[1]
Primary Applications in Electronic Packaging:
-
Interlayer Dielectrics: Used to insulate the different metal layers in integrated circuits, preventing short circuits and reducing capacitive coupling.
-
Flexible Substrates: Serve as the base material for flexible printed circuits (FPCs) and flexible displays, providing both electrical insulation and mechanical support.
-
Protective Coatings & Encapsulants: Applied as a passivation layer to protect semiconductor devices from moisture, dust, and mechanical damage.
-
High-Frequency Laminates: Used in the fabrication of printed circuit boards (PCBs) for high-frequency applications where signal integrity is paramount.
Quantitative Data Presentation
The properties of polyimides derived from this compound can be tailored by reacting it with different dianhydrides. The following tables summarize the key properties of a polyimide synthesized from this compound (DABTF) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride.
| Thermal Properties | Value |
| Glass Transition Temperature (Tg) | > 280 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C |
| Electrical Properties | Value |
| Dielectric Constant (1 MHz) | < 2.8 |
| Dissipation Factor (1 MHz) | < 0.01 |
| Mechanical Properties | Value |
| Tensile Strength | > 100 MPa |
| Elongation at Break | > 10% |
| Tensile Modulus | > 2 GPa |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a fluorinated polyimide from this compound (DABTF) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) via a conventional two-step polycondensation reaction.
Materials:
-
This compound (DABTF), purified by sublimation.
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation.
-
N,N-dimethylacetamide (DMAc), anhydrous.
-
Acetic anhydride.
-
Pyridine.
-
Methanol.
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Glass plates for film casting.
-
Doctor blade or spin coater.
-
Vacuum oven.
Protocol for Poly(amic acid) Synthesis:
-
In a clean and dry three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) with stirring until complete dissolution.
-
Gradually add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the stirred diamine solution in small portions over 30-60 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms. The final product is a viscous poly(amic acid) solution.
Protocol for Polyimide Film Preparation (Thermal Imidization):
-
Cast the synthesized poly(amic acid) solution onto a clean glass plate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete cyclization to the polyimide.
-
-
After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.
Protocol for Polyimide Film Preparation (Chemical Imidization):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polyimide powder by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100-120 °C.
-
The dried polyimide powder can then be redissolved in a suitable solvent (e.g., DMAc) and cast into a film, followed by a final high-temperature annealing step (e.g., 250-300 °C) to remove any residual solvent and ensure complete imidization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of polyimide films from this compound.
Caption: General reaction scheme for the formation of a polyimide from this compound.
References
Application Notes and Protocols for Creating Soluble Polyimides with 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of soluble polyimides derived from 3,5-diaminobenzotrifluoride (DABTF). The incorporation of the trifluoromethyl (-CF3) group via the DABTF monomer is a key strategy for enhancing the solubility of traditionally intractable aromatic polyimides, while maintaining excellent thermal and mechanical properties.[1] This makes them highly attractive for applications in aerospace, electronics, and advanced materials development.[1]
Introduction to Soluble Polyimides from this compound
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbone often leads to poor solubility, limiting their processability. The introduction of bulky, fluorine-containing groups, such as the trifluoromethyl group in this compound, disrupts chain packing and reduces intermolecular charge-transfer interactions. This modification enhances solubility in common organic solvents without significantly compromising the desirable properties of the polyimide backbone.[1]
This document outlines the synthesis of soluble polyimides by reacting this compound with various aromatic dianhydrides. Detailed experimental protocols for a standard two-step polymerization method are provided, along with a summary of the key properties of the resulting polymers.
Materials and Methods
Materials
-
Diamine: this compound (DABTF) (purified by sublimation)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Oxydiphthalic anhydride (ODPA) (All dianhydrides should be dried in a vacuum oven before use)
-
-
Solvents:
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
m-cresol
-
-
Catalyst (for one-pot synthesis): Isoquinoline
-
Azeotroping Agent (for one-pot synthesis): Toluene or Xylene
-
Precipitating Agent: Methanol or Ethanol
Characterization Methods
-
Solubility: Qualitative assessment in various solvents at room temperature.
-
Thermal Gravimetric Analysis (TGA): To determine the thermal decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To determine tensile strength and modulus of polyimide films.
-
Optical Transmittance: To assess the transparency of polyimide films using UV-Vis spectroscopy.
Experimental Protocols
A standard two-step polymerization method is the most common approach for synthesizing high molecular weight polyimides. This method involves the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to form the final polyimide.
Two-Step Synthesis of Polyimides
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/w).
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride (e.g., PMDA, BTDA, 6FDA, or ODPA) to the stirred diamine solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Step 2: Conversion of Poly(amic acid) to Polyimide
The poly(amic acid) can be converted to the corresponding polyimide via thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine (1:1 molar ratio relative to the amic acid repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C.
-
One-Pot Synthesis of Polyimides
This method is suitable for dianhydrides that are less reactive and can be performed at higher temperatures.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the diamine (DABTF) and dianhydride in a high-boiling solvent such as m-cresol.
-
Add a catalytic amount of isoquinoline and an azeotroping agent like toluene or xylene.
-
Heat the reaction mixture to 140-160°C for several hours to remove the water of imidization as an azeotrope.
-
After the theoretical amount of water has been collected, increase the temperature to 180-200°C and continue the reaction for several more hours.
-
Cool the solution and precipitate the polyimide in a non-solvent.
-
Collect, wash, and dry the polymer as described in the chemical imidization protocol.
Data Presentation
The properties of polyimides derived from this compound and various dianhydrides are summarized in the tables below. It is important to note that the data has been collated from various sources and may not be directly comparable due to potential differences in synthesis and characterization conditions.
Table 1: Solubility of Polyimides Derived from this compound
| Dianhydride | NMP | DMAc | THF | Chloroform |
| PMDA | S | S | I | I |
| BTDA | S | S | PS | I |
| 6FDA | S | S | S | S |
| ODPA | S | S | PS | I |
S: Soluble; PS: Partially Soluble; I: Insoluble
Table 2: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| PMDA | > 350 | ~500 |
| BTDA | ~290 - 320 | ~520 |
| 6FDA | ~280 - 310 | ~530 |
| ODPA | ~260 - 290 | ~510 |
Table 3: Mechanical and Optical Properties of Polyimide Films from this compound
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Optical Transparency at 450 nm (%) |
| PMDA | 90 - 110 | 2.5 - 3.0 | ~75 |
| BTDA | 95 - 120 | 2.8 - 3.5 | ~80 |
| 6FDA | 100 - 130 | 3.0 - 3.8 | > 85 |
| ODPA | 85 - 105 | 2.2 - 2.8 | ~82 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Diaminobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,5-Diaminobenzotrifluoride (DABTF). Standard recrystallization of DABTF is often challenging due to the presence of impurities with similar crystallization properties, such as 4-chloro-3,5-diaminobenzotrifluoride (CDABTF).[1] A more effective method involves the selective precipitation of the hydrochloride salt of this compound. This guide focuses on troubleshooting this specific purification technique.
Troubleshooting Guides in Q&A Format
This section addresses specific issues that may be encountered during the purification of this compound by selective hydrochloride salt precipitation.
Issue 1: Low or No Precipitation of the Hydrochloride Salt
-
Question: I've added hydrochloric acid to my solution of crude this compound in an organic solvent, but little to no precipitate has formed. What could be the issue?
-
Answer: This can be due to several factors:
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Insufficient Hydrochloric Acid: Ensure that at least one equivalent of hydrochloric acid for each mole of this compound has been added. It is crucial to add up to two equivalents of hydrogen chloride for the reaction to proceed effectively with this compound in preference to 4-chloro-3,5-diaminobenzotrifluoride.[1]
-
Solvent Choice: The solubility of the hydrochloride salt can vary significantly with the solvent. In polar solvents like alcohols or other dipolar aprotic solvents, the hydrochloride salt may have appreciable solubility, thus preventing precipitation.[1] In such cases, partial evaporation of the solvent might be necessary to induce precipitation.[1]
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Low Concentration of Reactants: If the initial concentration of the crude this compound in the organic solvent is too low, the resulting hydrochloride salt may not reach its saturation point to precipitate. Consider concentrating the solution before the addition of hydrochloric acid.
-
Issue 2: The Precipitate is Oily or Gummy
-
Question: The hydrochloride salt of this compound is precipitating as an oil instead of a crystalline solid. How can I resolve this?
-
Answer: Oiling out can occur for several reasons:
-
Rapid Precipitation: If the precipitation occurs too quickly, it can trap impurities and form an oil. This is more common in hydrocarbon solvents like toluene or xylene, where the hydrochloride salt tends to crystallize rapidly, leading to small and poorly formed crystals.[1] To mitigate this, try adding the hydrochloric acid solution more slowly or with vigorous stirring to promote the formation of fine crystals.
-
High Impurity Levels: A high concentration of impurities can interfere with crystal lattice formation. It may be beneficial to perform a preliminary purification step, such as a solvent wash of the crude material, before proceeding with the hydrochloride salt precipitation.
-
Issue 3: Poor Recovery of the Final Product
-
Question: After neutralizing the hydrochloride salt and extracting the free amine, my final yield of pure this compound is very low. What are the potential causes?
-
Answer: Low recovery can stem from issues at various stages of the process:
-
Incomplete Precipitation: As discussed in Issue 1, ensure that the hydrochloride salt has been fully precipitated from the organic solvent.
-
Loss During Filtration: The hydrochloride salt precipitate can be very fine, especially when using hydrocarbon solvents.[1] Ensure you are using a filter medium with an appropriate pore size to avoid loss of product during filtration.
-
Incomplete Neutralization: Ensure that the hydrochloride salt is fully neutralized to the free amine by adding a sufficient amount of a suitable base, such as sodium carbonate solution, until the solution is basic.[1]
-
Inefficient Extraction: After neutralization, the free this compound needs to be extracted from the aqueous phase. Use a suitable organic solvent, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is direct recrystallization of this compound often ineffective?
A1: Direct recrystallization is challenging because common impurities, particularly 4-chloro-3,5-diaminobenzotrifluoride, have very similar boiling points and crystallization properties to the desired product.[1] This makes their separation by simple recrystallization difficult.
Q2: What is the principle behind the selective precipitation of the hydrochloride salt?
A2: The purification method relies on the difference in basicity between this compound and its common impurity, 4-chloro-3,5-diaminobenzotrifluoride. This compound is more basic and readily reacts with hydrochloric acid to form a hydrochloride salt, which has different solubility characteristics than the free amine.[1] The chloro-substituted impurity is less basic and does not readily form a salt under the same conditions, allowing for their separation.[1]
Q3: Which solvents are recommended for the precipitation of the hydrochloride salt?
A3: A variety of organic solvents can be used, provided they are stable to acid.[1]
-
Low molecular weight esters like ethyl acetate are preferred as they allow for the formation of small, easy-to-handle crystals of the hydrochloride salt.[1]
-
Hydrocarbon solvents such as toluene or xylene can also be used, but the precipitation may be rapid, leading to very small and difficult-to-handle crystals.[1]
-
Polar aprotic solvents and alcohols can be used, but the hydrochloride salt may be more soluble in these, potentially requiring partial solvent evaporation to achieve good recovery.[1]
Q4: How can I regenerate the pure this compound from its hydrochloride salt?
A4: The purified hydrochloride salt can be converted back to the free amine by treating it with an inorganic base.[1] A common procedure is to dissolve the salt in water and add a base like sodium carbonate solution until the mixture is basic. The free amine can then be extracted with an organic solvent.[1]
Q5: What are the key safety precautions when handling this compound and its reagents?
A5: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
-
Handling hydrochloric acid with care as it is corrosive.
Quantitative Data
Precise, publicly available solubility data for this compound and its hydrochloride salt is limited. The following table provides a qualitative summary based on available information.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Slightly Soluble | [2][3] |
| This compound | Methanol | Slightly Soluble | [2][3] |
| This compound Hydrochloride | Ethyl Acetate | Precipitates | [1] |
| This compound Hydrochloride | Toluene, Xylene | Precipitates (rapidly) | [1] |
| This compound Hydrochloride | Polar Aprotic Solvents, Alcohols | Appreciable Solubility | [1] |
| This compound Hydrochloride | Water | Soluble | [1] |
Experimental Protocols
Method 1: Precipitation from an Organic Solvent with Aqueous HCl
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Dissolve the crude this compound containing 4-chloro-3,5-diaminobenzotrifluoride in a suitable acid-stable organic solvent such as ethyl acetate.
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With stirring, add a sufficient quantity of aqueous hydrochloric acid to the solution. The this compound will react to form its hydrochloride salt, which is soluble in the aqueous phase.[1]
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Separate the organic and aqueous phases. The organic phase will contain the unreacted 4-chloro-3,5-diaminobenzotrifluoride.[1]
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To recover the this compound hydrochloride from the aqueous phase, you can either partially evaporate the water to induce precipitation or proceed directly to neutralization.[1]
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To obtain the free amine, make the aqueous solution basic by adding an inorganic base, such as sodium carbonate.[1]
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Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).[1]
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Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the purified this compound.
Method 2: Precipitation from an Organic Solvent with Anhydrous HCl Gas
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Dissolve the crude this compound in an acid-stable organic solvent like ethyl acetate.[1]
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Bubble anhydrous hydrogen chloride gas through the solution. The hydrochloride salt of this compound will precipitate out of the solution.[1]
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Collect the precipitated hydrochloride salt by filtration.
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Wash the collected salt with a small amount of cold solvent to remove any remaining impurities.
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To regenerate the free amine, dissolve the hydrochloride salt in water and neutralize with a base as described in Method 1, followed by extraction.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 3,5-Diaminobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Diaminobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most prevalent and challenging impurity is 4-chloro-3,5-diaminobenzotrifluoride (CDABTF).[1][2][3] This impurity arises from the starting materials, particularly when the synthesis begins with 4-chloro-3,5-dinitrobenzotrifluoride. Other potential impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. The structural similarity and comparable physical properties, such as boiling point and crystallization behavior, make the separation of CDABTF from the desired product particularly difficult.[1][3]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective for purity analysis and impurity profiling.[2][4] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is invaluable for the identification and structural elucidation of unknown impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural characterization of the final product and any isolated impurities.[5]
Q3: Why is it difficult to remove 4-chloro-3,5-diaminobenzotrifluoride (CDABTF) using standard purification methods like distillation or recrystallization?
The separation of 4-chloro-3,5-diaminobenzotrifluoride from this compound is challenging due to their similar boiling points and crystallization properties.[1][3] This similarity means that during distillation, both compounds vaporize at nearly the same temperature, and during recrystallization, they tend to co-crystallize, making effective separation by these conventional methods inefficient.
Troubleshooting Guide
Issue 1: High levels of 4-chloro-3,5-diaminobenzotrifluoride (CDABTF) detected in the final product.
-
Possible Cause: Incomplete hydrodechlorination of the 4-chloro-3,5-dinitrobenzotrifluoride starting material.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the catalytic hydrogenation process is optimized for complete chlorine removal. This includes verifying the catalyst activity (e.g., Palladium on carbon), hydrogen pressure, reaction temperature, and reaction time.[2] The presence of a base, such as magnesium oxide, is crucial to neutralize the hydrogen chloride produced, which can otherwise poison the catalyst.[2]
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Purification via Hydrochloride Salt Formation: A highly effective method is the selective precipitation of the hydrochloride salt of this compound.[1] By treating the mixture of amines with hydrochloric acid, the desired product forms a salt that can be precipitated and separated, leaving the less basic chloro-derivative in the solution.[1]
-
Issue 2: Poor yield of this compound after purification.
-
Possible Cause 1: Loss of product during the purification process.
-
Troubleshooting Steps:
-
Review Purification Protocol: If using the hydrochloride salt precipitation method, ensure the pH is carefully controlled during the neutralization step to fully recover the free amine.
-
Optimize Solvent Choice: For recrystallization, a thorough solvent screen should be performed to identify a solvent system that maximizes the differential solubility between the product and impurities.
-
-
Possible Cause 2: Incomplete reaction or side reactions during synthesis.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC or in-process HPLC/GC to monitor the reaction to completion.
-
Control Reaction Temperature: Exothermic reactions should be carefully controlled to prevent the formation of byproducts. For the hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride, maintaining the temperature between room temperature and 125°C is recommended.[2]
-
Experimental Protocols
Protocol 1: Purification of this compound via Selective Hydrochloride Salt Precipitation
This protocol is based on the principle that this compound readily forms a hydrochloride salt that can be precipitated and separated from the less reactive 4-chloro-3,5-diaminobenzotrifluoride impurity.[1]
Materials:
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Crude this compound containing 4-chloro-3,5-diaminobenzotrifluoride impurity.
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Organic solvent stable to acid (e.g., ethyl acetate).
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Aqueous hydrochloric acid.
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Inorganic base (e.g., sodium hydroxide solution).
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Separatory funnel.
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Filtration apparatus.
Procedure:
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Dissolve the crude mixture of this compound and 4-chloro-3,5-diaminobenzotrifluoride in a suitable organic solvent.
-
Transfer the solution to a separatory funnel and add an aqueous solution of hydrochloric acid.
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Shake the funnel vigorously to allow for the formation of the hydrochloride salt of this compound, which will preferentially dissolve in the aqueous phase.
-
Allow the layers to separate and collect the aqueous phase containing the hydrochloride salt.
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Alternatively, introduce anhydrous hydrogen chloride gas into the organic solution to precipitate the hydrochloride salt of this compound directly.[1]
-
Filter the precipitated hydrochloride salt and wash with a small amount of cold organic solvent.
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To regenerate the purified free amine, treat the collected hydrochloride salt with an inorganic base (e.g., aqueous sodium hydroxide) until the solution is basic.
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The purified this compound will precipitate out of the aqueous solution and can be collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Purity of this compound Before and After Purification by Selective Hydrochloride Salt Precipitation
| Sample | Initial Purity of this compound (%) | Initial 4-chloro-3,5-diaminobenzotrifluoride (%) | Final Purity of this compound (%) | Final 4-chloro-3,5-diaminobenzotrifluoride (%) |
| Batch A | 95.2 | 4.5 | >99.5 | <0.1 |
| Batch B | 97.0 | 2.8 | >99.7 | <0.05 |
Note: Data is illustrative and based on typical outcomes described in the literature. Actual results may vary.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. US5130490A - Purification of this compound by selective precipitation of the hydrochloride salt - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. JPH0768187B2 - Process for producing this compound - Google Patents [patents.google.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 3,5-Diaminobenzotrifluoride (3,5-DABTF)
Welcome to the technical support center for the polymerization of 3,5-Diaminobenzotrifluoride (3,5-DABTF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of high-performance polymers utilizing this monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound (3,5-DABTF) in polymer synthesis?
A1: The incorporation of the trifluoromethyl (-CF3) group from 3,5-DABTF into polymer backbones, such as polyamides and polyimides, offers several distinct advantages. These include enhanced solubility in organic solvents, improved thermal and thermo-oxidative stability, lower dielectric constants, and increased optical transparency.[1][2][3] The bulky and electron-withdrawing nature of the -CF3 group disrupts polymer chain packing, which can lead to amorphous polymers with desirable processing characteristics.[3][4]
Q2: What types of polymerization reactions is 3,5-DABTF typically used in?
A2: 3,5-DABTF is primarily used as a diamine monomer in step-growth polymerization reactions. The most common applications are in the synthesis of aromatic polyamides and polyimides. For polyamide synthesis, it is typically reacted with aromatic diacid chlorides (low-temperature solution polymerization) or aromatic dicarboxylic acids (high-temperature solution polymerization).[5][6] For polyimide synthesis, it is reacted with aromatic dianhydrides.[1]
Q3: How does the trifluoromethyl group affect the properties of the resulting polymers?
A3: The trifluoromethyl group has a significant impact on the final properties of the polymer:
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Solubility: The bulky -CF3 group hinders close chain packing, reducing intermolecular forces and thereby increasing solubility in common organic solvents.[3][4]
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Thermal Stability: The strong C-F bond contributes to high thermal stability, with polymers often exhibiting decomposition temperatures above 400°C.[3]
-
Optical Transparency: The -CF3 group can suppress the formation of charge-transfer complexes between polymer chains, leading to polymers with reduced color and higher optical transparency.[3]
-
Dielectric Constant: The low polarizability of the C-F bond results in polymers with a lower dielectric constant, making them suitable for microelectronics applications.[1][7]
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Glass Transition Temperature (Tg): The presence of the -CF3 group can restrict the rotation of the polymer backbone, leading to an increase in the glass transition temperature.[3]
Troubleshooting Guides
Issue 1: Low Molecular Weight / Low Inherent Viscosity
Symptoms: The resulting polymer has a low inherent viscosity, indicating a low degree of polymerization. This can lead to brittle films and poor mechanical properties.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Impurities in Monomers | - Purify 3,5-DABTF and the comonomer (diacid chloride or dicarboxylic acid) before use. Recrystallization or sublimation are common purification methods. - Ensure the purity of the solvent, as impurities can interfere with the polymerization reaction. |
| Incorrect Stoichiometry | - Precisely weigh the monomers to ensure a 1:1 molar ratio. Even a small deviation can significantly limit the molecular weight. - Account for the purity of the monomers when calculating the required amounts. |
| Incomplete Reaction | - Increase the reaction time to allow the polymerization to proceed to a higher conversion. - Optimize the reaction temperature. For low-temperature polycondensation, ensure the temperature is maintained at the optimal level (typically 0-25°C). For high-temperature methods, ensure the temperature is sufficient to drive the reaction to completion without causing degradation. |
| Side Reactions | - In low-temperature polycondensation with diacid chlorides, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. - For high-temperature methods, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Issue 2: Poor Solubility of the Final Polymer
Symptoms: The synthesized polymer precipitates out of the reaction solution or is insoluble in common organic solvents, making characterization and processing difficult.
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Polymer Rigidity | - While the -CF3 group in 3,5-DABTF enhances solubility, a highly rigid comonomer can still lead to insoluble polymers. - Consider incorporating a more flexible comonomer, such as a diacid with an ether linkage, to increase the flexibility of the polymer backbone. |
| Strong Intermolecular Interactions | - For polyamides, strong hydrogen bonding can reduce solubility. Using a polar aprotic solvent with a salt like LiCl or CaCl2 can help to disrupt these interactions and keep the polymer in solution.[5] |
| Crystallinity | - The introduction of the -CF3 group generally leads to amorphous polymers. However, if the comonomer promotes crystallinity, this can reduce solubility. - Rapidly precipitating the polymer from the reaction solution into a non-solvent can help to obtain an amorphous powder. |
Issue 3: Polymer Discoloration
Symptoms: The final polymer is darker than expected, which can be an issue for applications requiring high optical transparency.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxidation of Monomers or Polymer | - Purify the 3,5-DABTF monomer immediately before use, as aromatic diamines can oxidize and discolor upon storage. - Conduct the polymerization and subsequent work-up under an inert atmosphere. |
| High Reaction Temperature | - For high-temperature solution polymerization, avoid excessively high temperatures or prolonged reaction times, which can lead to thermal degradation and the formation of chromophores. |
| Impurities | - Ensure all monomers, solvents, and reagents are of high purity, as impurities can act as catalysts for side reactions that produce colored byproducts. |
Experimental Protocols
Low-Temperature Solution Polymerization of Polyamide from 3,5-DABTF and an Aromatic Diacid Chloride
This method is suitable for synthesizing high molecular weight aromatic polyamides under mild conditions.
Workflow Diagram:
Low-temperature polyamide synthesis workflow.
Detailed Methodology:
-
Monomer and Solvent Preparation:
-
Purify this compound (3,5-DABTF) and the aromatic diacid chloride (e.g., terephthaloyl chloride) by recrystallization or sublimation.
-
Dry N,N-dimethylacetamide (DMAc) over calcium hydride and distill under reduced pressure. Dry pyridine over potassium hydroxide and distill.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 3,5-DABTF and pyridine (as an acid acceptor, 2 molar equivalents to the diacid chloride) in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
High-Temperature Solution Polymerization of Polyamide from 3,5-DABTF and an Aromatic Dicarboxylic Acid
This method, often referred to as the Yamazaki-Higashi method, is an alternative for synthesizing polyamides directly from dicarboxylic acids.[3]
Logical Relationship Diagram:
Key components and conditions for high-temperature polyamide synthesis.
Detailed Methodology:
-
Reactant Preparation:
-
Ensure all monomers (3,5-DABTF and aromatic dicarboxylic acid) and reagents (triphenyl phosphite, pyridine, N-methyl-2-pyrrolidone (NMP), and lithium chloride (LiCl)) are of high purity and anhydrous.
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of 3,5-DABTF and the aromatic dicarboxylic acid, triphenyl phosphite (2 molar equivalents), pyridine (2 molar equivalents), NMP, and LiCl (typically 5% w/v).
-
Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and stir for 3-6 hours.
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter, wash, and dry the polymer as described in the low-temperature procedure.
-
Quantitative Data Summary
The following tables summarize typical properties of polyamides and polyimides derived from trifluoromethyl-containing diamines, which can be used as a reference for expected outcomes when using 3,5-DABTF.
Table 1: Typical Properties of Aromatic Polyamides from Trifluoromethyl-Containing Diamines
| Property | Typical Value Range | Notes |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | Measured in a polar aprotic solvent (e.g., DMAc, NMP) at 30°C.[4][8][9] |
| Number Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 80,000 | Determined by Gel Permeation Chromatography (GPC). |
| Glass Transition Temperature (Tg) (°C) | 250 - 350 | Determined by Differential Scanning Calorimetry (DSC).[3] |
| 5% Weight Loss Temperature (TGA) (°C) | > 400 | Measured by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.[3] |
| Solubility | Soluble in NMP, DMAc, DMF | The presence of the -CF3 group generally imparts good solubility.[3][4] |
Table 2: Typical Properties of Polyimides from Trifluoromethyl-Containing Diamines
| Property | Typical Value Range | Notes |
| Inherent Viscosity (polyamic acid precursor) (dL/g) | 0.8 - 2.0 | Measured in DMAc at 30°C. |
| Glass Transition Temperature (Tg) (°C) | 300 - 400 | Determined by DSC. |
| 5% Weight Loss Temperature (TGA) (°C) | > 500 | Measured by TGA under a nitrogen atmosphere.[2] |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 | Lower values are desirable for microelectronics.[7] |
| Optical Transparency (%T at 400nm) | 40 - 80% | Dependent on the specific comonomer and film thickness.[2] |
This technical support center provides a foundational understanding of the challenges and solutions associated with the polymerization of this compound. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High Molecular Weight Polyimides from 3,5-Diaminobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of high molecular weight polyimides using 3,5-Diaminobenzotrifluoride (3,5-DABTF).
Troubleshooting Guide
Researchers may encounter several challenges when aiming for high molecular weight polyimides. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Inherent Viscosity or Molecular Weight | Impurities in monomers (e.g., water, monofunctional species). | Purify 3,5-DABTF and the dianhydride before use. Recrystallization or sublimation are common methods. Ensure the solvent is anhydrous. |
| Inaccurate stoichiometry between the diamine and dianhydride. | Carefully weigh the monomers and ensure a 1:1 molar ratio. A slight excess of the dianhydride can sometimes be used, but this requires careful optimization to avoid side reactions[1]. | |
| Suboptimal reaction temperature. | For the initial poly(amic acid) formation, lower temperatures (e.g., -5°C to room temperature) are often preferred to minimize side reactions[2]. The optimal temperature may vary depending on the specific dianhydride and solvent. | |
| Low monomer concentration. | Higher monomer concentrations can favor the formation of higher molecular weight poly(amic acid)[1]. | |
| Premature precipitation of the polymer. | Ensure the chosen solvent can maintain the poly(amic acid) and polyimide in solution throughout the reaction. | |
| Brittle Polymer Film | Low molecular weight of the resulting polyimide. | Follow the recommendations for increasing molecular weight. There is a critical molecular weight below which mechanical properties like toughness decrease significantly. |
| Incomplete imidization. | Ensure the imidization process (thermal or chemical) is carried out to completion. For thermal imidization, a stepwise heating program up to 250-350°C is common. For chemical imidization, ensure the correct amounts of dehydrating agent and catalyst are used. | |
| Inconsistent Results Between Batches | Variations in monomer purity or solvent quality. | Standardize purification procedures for all starting materials. Use freshly dried solvent for each reaction. |
| Differences in reaction setup and conditions. | Maintain consistent reaction parameters such as temperature, stirring rate, and atmosphere (e.g., inert gas). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight polyimides from 3,5-DABTF?
A1: While several factors are important, monomer purity and precise stoichiometric control are arguably the most critical. The presence of moisture or monofunctional impurities will act as chain terminators, preventing the growth of long polymer chains[1].
Q2: What is the recommended order of monomer addition?
A2: It is generally recommended to add the solid dianhydride to a solution of the diamine[1]. This approach ensures that the highly reactive dianhydride immediately encounters the diamine, minimizing side reactions with any trace impurities in the solvent.
Q3: Should I use thermal or chemical imidization to obtain a higher molecular weight?
A3: Both methods can yield high molecular weight polyimides. Thermal imidization is a common and effective method[3]. Chemical imidization, when performed under optimized conditions with subsequent purification, can also produce very high molecular weight polymers[4][5]. The choice may depend on the desired final form of the polymer (e.g., film, powder) and the solubility of the polyimide.
Q4: Can catalysts be used to improve the molecular weight?
A4: Yes, base catalysts can be used to enhance the reactivity of the monomers, which can lead to higher molecular weights[6]. For certain advanced methods like in situ silylation, a combination of a base like pyridine and a co-catalyst can be particularly effective[6][7].
Q5: What is the in situ silylation method and why is it beneficial for fluorinated diamines like 3,5-DABTF?
A5: The in situ silylation method involves reacting the diamine with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base prior to the addition of the dianhydride[7][8]. This process converts the amine groups to more nucleophilic silylated amines, which can lead to the formation of very high molecular weight polyimides[6]. This method can be particularly advantageous for less reactive diamines.
Experimental Protocols
Protocol 1: Standard Two-Step Synthesis of Poly(amic acid) and Polyimide
This protocol outlines the conventional method for synthesizing polyimides from 3,5-DABTF.
1. Poly(amic acid) Synthesis:
- In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of purified 3,5-DABTF in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
- Cool the solution to 0-5°C in an ice bath.
- Slowly add an equimolar amount of the purified dianhydride as a solid powder in small portions to the stirred diamine solution.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization:
- Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
- Place the film in a vacuum oven or a furnace with a nitrogen atmosphere.
- Heat the film using a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating helps to slowly remove the solvent and the water formed during imidization, preventing voids in the final film.
Protocol 2: High Molecular Weight Synthesis via In Situ Silylation
This protocol is an advanced method for achieving very high molecular weight polyimides.
1. Silylation of Diamine:
- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of purified 3,5-DABTF in anhydrous NMP or DMAc.
- Add a base, such as pyridine (1 mole per mole of amine group). For enhanced reactivity, a small amount of a stronger co-base like 4-dimethylaminopyridine (DMAP) can be included.
- Cool the solution to 0°C.
- Slowly add trimethylsilyl chloride (TMSCl) (1 mole per mole of amine group) to the solution.
- Allow the mixture to stir at 0°C for 15-30 minutes.
2. Polymerization:
- Rapidly add an equimolar amount of the purified dianhydride to the solution of the in situ silylated diamine.
- Allow the reaction to proceed at room temperature for several hours until a high viscosity is achieved.
3. Imidization and Isolation:
- The resulting polymer is the fully imidized polyimide.
- Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
- Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Data Summary
The following table summarizes the expected trends in molecular weight based on the manipulation of key reaction parameters, as inferred from the literature on polyimide synthesis.
| Parameter | Condition 1 | Expected Molecular Weight | Condition 2 | Expected Molecular Weight | Reference |
| Monomer Stoichiometry | 1:1 Molar Ratio (Diamine:Dianhydride) | High | Slight Excess of Dianhydride | Potentially Higher (with optimization) | [1] |
| Reaction Temperature (Poly(amic acid) step) | -5°C to 5°C | Higher | > 25°C | Lower | [2] |
| Monomer Concentration | Low | Lower | High | Higher | [1] |
| Imidization Method | Thermal Imidization | High | Chemical Imidization | High (with proper purification) | [3][4][5] |
| Use of Catalyst (e.g., Pyridine/DMAP in silylation) | Without Catalyst | Lower | With Catalyst | Higher | [6][7] |
Visualizations
Caption: Standard two-step workflow for polyimide synthesis.
Caption: Troubleshooting flowchart for low molecular weight issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. US5218083A - Polyimides prepared from this compound - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Imidization of 3,5-Diaminobenzotrifluoride Polyamic Acids
Of course. Here is a technical support center with troubleshooting guides and FAQs for controlling the imidization process of 3,5-Diaminobenzotrifluoride polyamic acids.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the synthesis of polyimides from this compound (DABTF) polyamic acid precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting this compound polyamic acid to polyimide?
There are two primary methods for imidization:
-
Thermal Imidization: This is the most common method, involving heating the polyamic acid film or powder in a stepwise manner to high temperatures (typically 250-350°C).[1][2] This process drives off the solvent and the water byproduct from the cyclodehydration reaction.[3]
-
Chemical Imidization: This method is performed at lower temperatures (room temperature to 80°C) using a mixture of a dehydrating agent, like acetic anhydride, and a catalyst, such as pyridine or triethylamine.[1][2] It is often used when high processing temperatures are not feasible or when a more soluble polyimide is desired.[1][4][5]
Q2: How does the trifluoromethyl (-CF3) group on the 3,5-DABTF monomer affect the final polyimide properties?
The incorporation of fluorine-containing groups like -CF3 typically imparts several desirable properties to the polyimide, including:
-
Enhanced solubility in common organic solvents.[6]
-
Improved thermal stability.[7]
-
Increased optical transparency.[6]
Q3: How can I monitor the degree of imidization during my experiment?
Fourier Transform Infrared (FTIR) spectroscopy is the most common and effective method.[9] The progress of the reaction is tracked by observing the disappearance of polyamic acid peaks and the appearance of characteristic imide peaks. The degree of imidization can be quantified by comparing the absorbance ratio of an imide peak (e.g., ~1370 cm⁻¹) to an internal standard peak that remains unchanged during the reaction, such as the aromatic C-C stretch (~1500 cm⁻¹).[3]
Q4: What is a typical thermal curing profile for achieving complete imidization?
A stepwise heating process is highly recommended to prevent film cracking and ensure uniform solvent removal.[2] A general profile involves:
-
An initial low-temperature step (80-100°C) to slowly remove the bulk of the solvent.[1]
-
A gradual ramp to intermediate temperatures (e.g., 150°C, 200°C) to begin the cyclization process.
-
A final high-temperature cure (250-350°C) to complete the imidization.[1][2] The imidization reaction is typically complete around 350°C.[10]
Q5: My final polyimide film is brittle. What are the potential causes?
Film brittleness can arise from several factors:
-
Incomplete Imidization: Residual polyamic acid can compromise mechanical properties.
-
High Curing Temperature: Excessive heat can cause polymer chain degradation.
-
Internal Stress: Rapid solvent evaporation or high shrinkage during curing can build up stress in the film.[2]
-
Monomer Structure: While the -CF3 group enhances solubility, the rigidity of the aromatic backbone can contribute to brittleness if not processed carefully.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the imidization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Imidization | 1. Final curing temperature is too low or duration is too short.[10] 2. Film is too thick, trapping solvent and hindering the reaction.[10] 3. (Chemical Method) Insufficient or impure dehydrating agent/catalyst. | 1. Increase the final curing temperature or extend the hold time (e.g., 300-350°C for 1 hour). 2. Cast thinner films or use a slower heating ramp to allow for complete solvent removal. 3. Use fresh reagents and ensure the correct molar ratios (a common ratio is 1:4:2 of amic acid:acetic anhydride:pyridine).[1] |
| Brittle or Cracked Film | 1. Curing profile is too aggressive, causing rapid solvent loss and stress.[2] 2. Substrate has poor surface adhesion or is not clean.[11] 3. Thermal degradation from excessive curing temperature. | 1. Implement a more gradual, stepwise heating profile.[1] 2. Ensure the casting substrate (e.g., glass) is meticulously cleaned to remove dust and oils.[11] 3. Use Thermogravimetric Analysis (TGA) to determine the polymer's decomposition temperature and set the final cure temperature below that point. |
| Poor Solubility of Final Polyimide | 1. High degree of imidization and rigid polymer backbone.[12] 2. (Thermal Method) High-temperature processing promotes chain packing. | 1. This is often an intrinsic property. For applications requiring solubility, consider using the chemical imidization method, which is conducted at lower temperatures and can yield a more soluble product.[1][4] |
| Film Discoloration (Darkening) | 1. High-temperature curing can increase charge-transfer complex formation between polymer chains.[3] 2. Residual solvent, particularly NMP, can contribute to darker films.[3] 3. Oxidation if the curing is not performed under an inert atmosphere (e.g., Nitrogen). | 1. Lower the final cure temperature if the application allows. 2. Ensure complete solvent removal at lower temperature stages before final curing. 3. Always perform thermal imidization in a nitrogen-purged oven or furnace. |
Quantitative Data Summary
Table 1: Effect of Curing Temperature on Imidization
This table illustrates the typical relationship between the final curing temperature and the resulting degree of imidization for a polyamic acid film.
| Final Curing Temperature (°C) | Curing Time (at temp) | Degree of Imidization (%) | Notes |
| 150 | 1 hour | ~70-80% | Significant imidization begins. |
| 200 | 1 hour | >90% | The reaction proceeds rapidly.[3] |
| 250 | 1 hour | >95% | Nearing completion. |
| 300-350 | 1 hour | >99% | Imidization is considered complete.[10] |
Table 2: Comparison of Thermal vs. Chemical Imidization Methods
This table compares key properties of fluorinated polyimides prepared by different imidization routes.[13]
| Property | Thermal Imidization | Chemical Imidization | Rationale |
| Degree of Imidization | Higher | Lower | High temperatures more effectively drive the reaction to completion. |
| Solubility | Lower | Higher | Lower processing temperatures reduce chain packing and aggregation.[1][12] |
| Thermal Stability (TGA) | Higher | Slightly Lower | A higher degree of imidization leads to superior thermal resistance.[13] |
| Mechanical Properties | Can be brittle if not optimized | Often better flexibility | Lower processing temperatures can reduce internal stresses.[13] |
| Optical Transparency | Good | Excellent | Lower temperature processing can reduce the formation of color-inducing charge-transfer complexes.[13] |
Table 3: Key FTIR Absorption Bands for Monitoring Imidization
Use these characteristic peaks to track the conversion of the polyamic acid to polyimide.
| Wavenumber (cm⁻¹) | Vibrational Mode | Group | Significance |
| ~1780 | Asymmetric C=O Stretch | Imide Ring | Appears upon imidization.[1] |
| ~1720 | Symmetric C=O Stretch | Imide Ring | Appears upon imidization.[1] |
| ~1650 | Amide I (C=O Stretch) | Amic Acid | Disappears upon imidization. |
| ~1540 | Amide II (N-H Bending) | Amic Acid | Disappears upon imidization. |
| ~1370 | C-N Stretch | Imide Ring | Appears upon imidization; often used for quantification.[1][3] |
| ~1500 | Aromatic C=C Stretch | Benzene Ring | Unchanged; suitable as an internal standard for quantification.[3] |
Experimental Protocols
Protocol 1: Thermal Imidization of a Polyamic Acid Film
-
Film Casting: Prepare a 15-20 wt% solution of the 3,5-DABTF polyamic acid in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Cast the solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.[1]
-
Solvent Evaporation: Place the cast film in a forced-air or vacuum oven at 80°C for 1-2 hours to remove the majority of the solvent. The film should be tack-free.[1]
-
Stepwise Curing: Transfer the substrate to a programmable oven with a nitrogen atmosphere. Execute a multi-step curing program:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C and hold for 1 hour.
-
-
Cooling: Allow the oven to cool slowly to room temperature (<5°C/min) to prevent thermal shock and film cracking.
-
Film Removal: Carefully remove the fully imidized polyimide film from the glass substrate. It can sometimes be lifted by immersing the substrate in water.
Protocol 2: Chemical Imidization in Solution
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the polyamic acid in anhydrous DMAc to a concentration of 10-15 wt%.[1]
-
Reagent Addition: While stirring, add the chemical imidization agents. A common molar ratio relative to the amic acid repeat unit is 4 equivalents of acetic anhydride (dehydrating agent) and 2 equivalents of pyridine (catalyst).[1]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The solution may become more viscous as the polyimide forms.[1]
-
Precipitation: Pour the reaction mixture into a stirred non-solvent, such as methanol or ethanol, to precipitate the polyimide powder.
-
Washing and Drying: Filter the precipitate and wash it thoroughly with additional non-solvent to remove residual reagents and solvent. Dry the purified polyimide powder in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Caption: Overall experimental workflow from monomer synthesis to final polyimide characterization.
Caption: Troubleshooting decision tree for diagnosing the cause of brittle polyimide films.
Caption: Chemical conversion of a poly(amic acid) to a polyimide via cyclodehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 3. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pifpc.com [pifpc.com]
- 9. FT-IR Study of the Imidization Process of Photosensitive Polyimide PMDA/ODA [opg.optica.org]
- 10. Characterization of the imidization process of Low K-fluorinated polymide film during thermal curing | Semantic Scholar [semanticscholar.org]
- 11. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 12. Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing gelation during polymerization of 3,5-Diaminobenzotrifluoride
This technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 3,5-Diaminobenzotrifluoride, with a specific focus on preventing gelation.
Troubleshooting Guide: Preventing Gelation
Gelation is the formation of a three-dimensional, cross-linked, and insoluble polymer network.[1] In the context of this compound polymerization, this is often an unintended outcome that renders the material unusable for many applications. This guide provides a systematic approach to diagnose and resolve this issue.
Question: My polymerization reaction of this compound resulted in an insoluble gel. What are the common causes and how can I prevent this?
Answer: Gelation during the step-growth polymerization of aromatic diamines like this compound is typically caused by excessive cross-linking.[1] The primary causes include the presence of polyfunctional impurities, side reactions occurring at high temperatures, or reaction conditions that promote intermolecular chain reactions over linear chain growth. To prevent this, precise control over reaction parameters is essential.
Below is a logical workflow to troubleshoot and prevent gelation in your experiments.
Caption: A step-by-step logical guide to diagnosing and preventing gelation.
Frequently Asked Questions (FAQs)
Q1: At what point in the reaction does gelation typically occur, and how is it identified?
A1: The point at which a cross-linked network forms is known as the gel point, which is signaled by an abrupt and dramatic increase in viscosity.[2] The reaction mixture transitions from a viscous liquid to a solid-like gel that is insoluble in the reaction solvent.[1]
Q2: How can I adjust my reaction conditions to prevent gelation?
A2: Preventing gelation requires careful control over several parameters. Lowering the monomer concentration and reaction temperature are the most common first steps. High temperatures can induce side reactions, and high concentrations increase the likelihood of intermolecular chain interactions leading to cross-linking.[3][4]
| Parameter | Recommended Adjustment | Rationale |
| Monomer Purity | Ensure monomers are strictly difunctional.[3] | Impurities with a functionality greater than two will act as cross-linking points, leading to network formation.[2][5] |
| Stoichiometry | Maintain a precise 1:1 molar ratio of functional groups.[3] | Deviations from perfect stoichiometry can limit molecular weight, but significant imbalances or impurities can sometimes promote side reactions.[6] |
| Temperature | Lower the reaction temperature. | Reduces the rate of potential side reactions that can cause cross-linking.[3] For polyimides, a two-step synthesis is often used to manage this.[7] |
| Concentration | Decrease the overall monomer concentration in the solvent. | A more dilute system reduces the probability of a growing polymer chain reacting with another, favoring linear growth.[4] |
Q3: Can the choice of solvent influence gelation?
A3: Yes. The solvent must keep the growing polymer chains fully solvated. If the polymer becomes insoluble as its molecular weight increases, it may precipitate. This concentrated polymer phase can then undergo rapid cross-linking, leading to gel formation. Using a good solvent for the final polymer is crucial. For polyimides, aprotic polar solvents like N,N-dimethylacetamide (DMAc) are common.[8]
Q4: Is there a specific polymerization method that is less prone to gelation for this monomer?
A4: For synthesizing polyimides, a two-step polycondensation method is highly recommended to avoid premature gelation.[7] This involves reacting the diamine (this compound) with a dianhydride at a low temperature to form a soluble poly(amic acid) precursor. This precursor is then converted to the final, more rigid polyimide in a second step, often by heating, which allows for better control over the final structure.[7]
Experimental Protocols
Protocol: Two-Step Synthesis of a Soluble Polyimide from this compound and a Dianhydride
This protocol describes a standard, reliable approach for synthesizing a high-performance polyimide while minimizing the risk of gelation by first forming a stable poly(amic acid) intermediate.[8]
Caption: Workflow for synthesizing polyimides via a two-step method.
Materials & Equipment:
-
This compound (purified)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA), purified by sublimation
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Acetic anhydride and Pyridine (for chemical imidization)
-
Methanol (as non-solvent for precipitation)
-
Three-neck round-bottom flask, mechanical stirrer, nitrogen/argon line, heating mantle, vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a precisely weighed amount of this compound in anhydrous DMAc to achieve a concentration of 10-15% (w/w).[8]
-
Stir the solution until the diamine is fully dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride in small portions over 30-60 minutes to control the exothermic reaction.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution's viscosity will increase substantially as the poly(amic acid) forms.[8]
-
-
Imidization (Chemical Method):
-
Isolation and Purification:
-
After cooling to room temperature, slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol. This will cause the polyimide to precipitate as a fibrous solid.[8]
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with fresh methanol to remove any residual solvent and reagents.[8]
-
Dry the purified polyimide in a vacuum oven at 80-120°C for 24 hours.[8]
-
References
- 1. youtube.com [youtube.com]
- 2. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
storage and handling of 3,5-Diaminobenzotrifluoride to prevent degradation
This technical support center provides guidance on the proper storage and handling of 3,5-Diaminobenzotrifluoride to prevent degradation and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (yellowing or darkening) | Exposure to light and/or air, leading to oxidation and polymerization. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a refrigerator or freezer. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. Presence of impurities from degradation. | Always use freshly opened or properly stored material. If degradation is suspected, purify the compound by recrystallization or chromatography before use. |
| Poor solubility after storage | Formation of insoluble degradation products (polymers). | Use a fresh batch of the compound. Attempt to dissolve a small amount in the intended solvent to check for insolubility before proceeding with the experiment. |
| Unexpected side products in reactions | Reaction with atmospheric oxygen or moisture. Photodegradation products acting as reactive species. | Handle the compound under an inert atmosphere, especially when setting up reactions. Protect the reaction mixture from light. |
| FTIR spectrum shows unexpected peaks (e.g., C=O stretch) | Oxidation of the amino groups. | This indicates significant degradation. The material should be discarded or repurified. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] It is sensitive to light and air.[1][5] Therefore, it is best stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and kept in a refrigerator.[1][6]
Q2: My this compound has turned brown. Can I still use it?
A2: Discoloration is a sign of degradation, likely due to oxidation or photodecomposition.[4] Using a discolored compound may lead to inconsistent and unreliable experimental results. It is highly recommended to use a fresh, pure sample. If that is not possible, purification of the discolored material may be attempted, but its purity should be confirmed by analytical methods (e.g., NMR, LC-MS) before use.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are oxidation and photodecomposition. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored polymeric products.[7][8] Additionally, exposure to UV light can cause decomposition. For instance, 3,5-diamino-trifluoromethyl-benzene has been shown to be defluorinated to 3,5-diaminobenzoic acid upon irradiation at 310 nm.[9]
Q4: How should I handle this compound in the laboratory to prevent degradation?
A4: Handle the compound in a well-ventilated area, preferably under a fume hood.[1][6][10] Minimize its exposure to air and light.[1] Use an inert atmosphere (e.g., in a glovebox) for weighing and transferring the solid.[1] If a glovebox is not available, work quickly and reseal the container promptly. Protect solutions of the compound from light by using amber vials or wrapping the container with aluminum foil.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1][2]
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines the steps for safely handling this compound and preparing a stock solution.
-
Preparation: Work in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Inert Atmosphere: If available, transfer the required amount of this compound from its storage container to a pre-weighed vial inside a glovebox filled with an inert gas.
-
Weighing: If a glovebox is not available, remove the storage container from the refrigerator and allow it to warm to room temperature before opening to prevent moisture condensation. Quickly weigh the desired amount of the solid and securely reseal the container.
-
Dissolution: Add the desired solvent to the vial containing the weighed compound. Protect the solution from light by using an amber vial or by wrapping the vial in aluminum foil.
-
Storage of Solution: If the solution is to be stored, purge the headspace of the vial with an inert gas before sealing. Store the solution in a refrigerator. It is recommended to use freshly prepared solutions for the best results.
Visualizations
Caption: Key factors leading to the degradation of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3-Aminobenzotrifluoride(98-16-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Diaminobenzotrifluoride (3,5-DABTF)-Based Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides synthesized from 3,5-Diaminobenzotrifluoride (3,5-DABTF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, processing, and film formation of 3,5-DABTF-based polyimides.
Issue 1: Poor Solubility of Poly(amic acid) or Polyimide
Question: My poly(amic acid) (PAA) or fully imidized polyimide has poor solubility in my chosen solvent, leading to precipitation or difficulty in casting uniform films. What can I do?
Answer:
Poor solubility is a common challenge, although polyimides derived from 3,5-DABTF are known for their generally improved solubility in common polar solvents compared to non-fluorinated analogs.[1] The presence of the trifluoromethyl (-CF3) group disrupts polymer chain packing, which typically enhances solubility.[2][3] If you are facing solubility issues, consider the following factors:
-
Solvent Selection: Ensure you are using an appropriate polar aprotic solvent. Commonly used solvents for fluorinated polyimides include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[4] For some fluorinated polyimides, solubility may even be achieved in less polar solvents.
-
Dianhydride Structure: The choice of dianhydride has a significant impact on the solubility of the resulting polyimide. Flexible, ether-containing dianhydrides or those with bulky side groups tend to produce more soluble polyimides. Rigid, planar dianhydrides can lead to decreased solubility.
-
Polymer Concentration: High polymer concentrations can lead to increased solution viscosity and potential precipitation. Try preparing a more dilute solution.
-
Moisture: The presence of moisture during polymerization can affect the molecular weight of the poly(amic acid), which in turn can influence its solubility. Ensure that your monomers and solvent are dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen).
-
Temperature: Gently warming the solution can aid in dissolving the polymer. However, be cautious not to induce premature imidization of the poly(amic acid) if you only intend to dissolve it.
Solubility of Fluorinated Polyimides in Various Solvents (General Guidance)
| Solvent | Solubility | Remarks |
| N-Methyl-2-pyrrolidone (NMP) | Generally Good | Often used for synthesis and film casting.[4] |
| N,N-Dimethylacetamide (DMAc) | Generally Good | A common solvent for poly(amic acid) synthesis.[4] |
| N,N-Dimethylformamide (DMF) | Generally Good | Another suitable solvent for many fluorinated polyimides.[4] |
| Tetrahydrofuran (THF) | Moderate to Good | Can be effective for some soluble fluorinated polyimides.[4] |
| Chloroform (CHCl3) | Moderate | May dissolve some highly soluble fluorinated polyimides. |
| m-Cresol | Good | Often used for inherent viscosity measurements. |
Issue 2: Brittle or Cracked Polyimide Films
Question: After curing, my polyimide film is brittle and cracks easily. What are the potential causes and how can I improve its flexibility?
Answer:
Brittleness in polyimide films can stem from several factors:
-
Incomplete Imidization: If the curing temperature is too low or the duration is too short, the conversion of the poly(amic acid) to the polyimide will be incomplete, resulting in a brittle film. A staged curing process with a final high-temperature step is crucial for achieving full imidization.[5]
-
Low Molecular Weight: A low molecular weight poly(amic acid) precursor will lead to a polyimide with shorter polymer chains, resulting in poor mechanical properties. This can be caused by impure monomers, incorrect stoichiometry, or the presence of moisture during polymerization.
-
Rapid Solvent Evaporation: If the solvent is removed too quickly during the initial stages of curing, internal stresses can build up in the film, leading to cracking.[6] A gradual heating ramp is recommended.
-
Thermal Shock: Rapid cooling after the final curing step can also introduce stress and cause the film to become brittle or shatter.[7]
Troubleshooting Steps:
-
Optimize Curing Protocol: Employ a multi-step curing protocol. A typical approach involves holding the film at intermediate temperatures (e.g., 100 °C, 200 °C) before the final high-temperature cure (e.g., 300-350 °C).[5][8]
-
Verify Monomer Purity and Stoichiometry: Ensure your 3,5-DABTF and dianhydride are of high purity and that you are using equimolar amounts.
-
Control Heating and Cooling Rates: Use a programmable oven to control the heating and cooling ramps. A slow, gradual increase in temperature is preferable to a rapid one. Similarly, allow the oven to cool down slowly to room temperature.
Issue 3: Film Defects (Pinholes, Bubbles, Comet-like Streaks)
Question: My cast polyimide films have defects like pinholes, bubbles, or streaks. How can I prevent these?
Answer:
Film defects are often related to the preparation of the poly(amic acid) solution and the casting environment.
-
Particulate Contamination: Dust or other particles in the polymer solution or on the casting substrate are a primary cause of pinholes.
-
Solution: Work in a clean environment (e.g., a clean hood). Filter the poly(amic acid) solution through a syringe filter (e.g., 0.45 µm PTFE) before casting.[6]
-
-
Air Bubbles: Bubbles in the viscous polymer solution can lead to voids and comet-like defects in the final film.[6]
-
Solution: Degas the poly(amic acid) solution before casting. This can be done by letting the solution stand for a period, by gentle centrifugation, or by applying a mild vacuum.
-
-
Uneven Solvent Evaporation: Non-uniform drying can lead to variations in film thickness and surface defects.[6]
-
Solution: Ensure the casting surface is level. Use a casting chamber with controlled airflow to promote uniform solvent evaporation. A slow initial drying step at a relatively low temperature (e.g., 60-80 °C) can be beneficial.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis procedure for a 3,5-DABTF-based poly(amic acid)?
A1: A general procedure involves the reaction of equimolar amounts of 3,5-DABTF and an aromatic dianhydride in a polar aprotic solvent under an inert atmosphere.
Experimental Protocol: Synthesis of Poly(amic acid) from 3,5-DABTF and a Dianhydride
-
Drying of Reagents: Dry the 3,5-DABTF and the chosen dianhydride in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture. Ensure the solvent (e.g., DMAc or NMP) is anhydrous.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 3,5-DABTF in the anhydrous solvent.
-
Monomer Addition: Once the diamine is fully dissolved, slowly add the dianhydride powder to the solution in small portions with vigorous stirring. The reaction is exothermic, so maintaining a controlled addition rate is important.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Storage: The resulting poly(amic acid) solution should be stored in a refrigerator to minimize degradation before film casting.
Q2: What is a recommended curing cycle for converting the poly(amic acid) film to a polyimide film?
A2: A multi-step thermal curing process is generally recommended to ensure complete imidization and to produce a mechanically robust film.[5][8]
Experimental Protocol: Thermal Curing of a 3,5-DABTF-based Poly(amic acid) Film
-
Film Casting: Cast the poly(amic acid) solution onto a clean, level substrate (e.g., a glass plate) using a doctor blade or by spin coating to achieve a uniform thickness.
-
Soft Bake: Place the cast film in an oven at a low temperature (e.g., 80-100 °C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Staged Curing: Transfer the film to a programmable vacuum or nitrogen-purged oven and subject it to a staged heating cycle. An example protocol is:
-
Heat to 150 °C and hold for 1 hour.
-
Ramp to 250 °C and hold for 1 hour.
-
Ramp to 300-350 °C and hold for 1 hour.
-
-
Slow Cooling: Allow the oven to cool down slowly to room temperature before removing the polyimide film.
Q3: How do the properties of 3,5-DABTF-based polyimides compare to other polyimides?
A3: Polyimides synthesized from 3,5-DABTF generally exhibit a unique combination of properties due to the presence of the trifluoromethyl group.
Comparative Properties of 3,5-DABTF Polyimides
| Property | 3,5-DABTF-Based Polyimides | Non-Fluorinated Aromatic Polyimides | Remarks |
| Solubility | Generally higher in organic solvents.[1] | Often limited to strong acids or high boiling point polar aprotic solvents. | The -CF3 group disrupts chain packing, enhancing solubility.[2][3] |
| Optical Transparency | Often exhibit good optical transparency and can be colorless.[1] | Typically yellow to brown in color due to charge-transfer complex formation. | The electron-withdrawing -CF3 group can reduce the formation of charge-transfer complexes. |
| Glass Transition Temp. (Tg) | Generally high.[1] | Can be very high, depending on the backbone rigidity. | The specific Tg will depend on the dianhydride used. |
| Thermal Stability | High thermal and thermo-oxidative stability.[1] | Excellent thermal stability is a hallmark of this class of polymers. | Fluorinated polyimides often show enhanced thermo-oxidative stability.[1] |
| Dielectric Constant | Generally lower.[1] | Typically in the range of 3.2-3.5. | The fluorine content contributes to a lower dielectric constant. |
| Mechanical Properties | Can form tough, flexible films with good tensile properties.[4] | Excellent mechanical properties are characteristic of aromatic polyimides. | Specific properties depend on the dianhydride and processing conditions. |
Visualizing Experimental Workflows
Poly(amic acid) Synthesis and Film Casting Workflow
Caption: Workflow for Poly(amic acid) Synthesis and Film Casting.
Thermal Imidization (Curing) Process
Caption: Staged Thermal Curing Protocol.
Troubleshooting Logic for Brittle Films
Caption: Troubleshooting Brittle Polyimide Films.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing the Solubility of 3,5-Diaminobenzotrifluoride-Derived Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of polyimides derived from 3,5-Diaminobenzotrifluoride (3,5-DABTF).
Frequently Asked Questions (FAQs)
Q1: Why do polyimides derived from this compound often exhibit poor solubility?
A1: The limited solubility of polyimides synthesized from 3,5-DABTF stems from a combination of factors. The rigid aromatic backbone and strong intermolecular charge-transfer complex (CTC) formation lead to efficient chain packing and high chain rigidity. While the trifluoromethyl (-CF3) group can disrupt this packing to some extent, the overall structure can still result in poor solubility in common organic solvents, making processing and characterization challenging.
Q2: What are the primary strategies for improving the solubility of 3,5-DABTF-derived polyimides?
A2: The main strategies to enhance the solubility of these polyimides focus on disrupting the polymer chain packing and reducing intermolecular forces. These include:
-
Copolymerization: Introducing a more flexible or bulky comonomer (either a different diamine or dianhydride) can disrupt the regularity of the polymer chain, significantly improving solubility.[1]
-
Incorporation of Flexible Linkages: Using dianhydrides or co-diamines that contain flexible linkages, such as ether (-O-) or hexafluoroisopropylidene (-C(CF3)2-), can increase the rotational freedom of the polymer backbone.
-
Introduction of Bulky Side Groups: The -CF3 group on the 3,5-DABTF is a bulky group, but incorporating additional bulky substituents on the dianhydride or a co-diamine can further hinder chain packing.
-
Use of Asymmetric Monomers: Employing monomers with a non-linear or asymmetric structure can disrupt the planarity and linearity of the polymer chain, leading to improved solubility.
Q3: Which solvents are typically effective for dissolving fluorinated polyimides?
A3: Fluorinated polyimides, including those derived from 3,5-DABTF, generally show improved solubility in polar aprotic solvents.[2][3] Commonly used solvents for solubility testing and processing include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[2][4] In some cases, chlorinated solvents like chloroform may also be effective.[5]
Q4: Can the synthesis method influence the solubility of the final polyimide?
A4: Yes, the synthesis method can impact the solubility of the resulting polyimide. The traditional two-step method, involving the formation of a soluble poly(amic acid) precursor followed by cyclization, is widely used.[6] Chemical imidization at lower temperatures is often preferred over thermal imidization at high temperatures, as the latter can sometimes lead to crosslinking or aggregation, which reduces solubility. The one-step high-temperature solution polymerization is suitable for polyimides that are inherently soluble in the reaction solvent at elevated temperatures.[6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and processing of 3,5-DABTF-derived polyimides.
| Issue | Potential Cause | Recommended Solutions |
| Low Molecular Weight of Poly(amic acid) | Imprecise Stoichiometry: An exact 1:1 molar ratio of diamine to dianhydride is crucial for achieving high molecular weight in step-growth polymerization.[1] | - Ensure high purity of both 3,5-DABTF and the dianhydride through recrystallization or sublimation.- Accurately weigh the monomers using an analytical balance.- Consider a slight excess of the more volatile monomer if sublimation is a concern during drying. |
| Monomer Impurities: The presence of monofunctional impurities will act as chain stoppers. | - Purify monomers before use.- Ensure the reaction solvent is anhydrous, as water can react with the dianhydride. | |
| Low Reactivity of Diamine: The electron-withdrawing -CF3 group can reduce the nucleophilicity of the amine groups in 3,5-DABTF. | - Allow for longer reaction times for the poly(amic acid) formation (e.g., 24 hours at room temperature).- Ensure efficient stirring to promote monomer interaction. | |
| Precipitation of Polymer During Synthesis | Poor Solubility of the Polyimide: The synthesized polyimide may be insoluble in the reaction solvent even at elevated temperatures. | - Switch to a solvent with higher dissolving power, such as NMP.- Modify the polymer structure by incorporating a more flexible dianhydride (e.g., 6FDA) or by copolymerizing with a more soluble diamine. |
| Premature Imidization: If the reaction temperature is too high during the poly(amic acid) stage, premature cyclization can occur, leading to an insoluble polyimide. | - Maintain a low temperature (e.g., 0-5 °C) during the initial mixing of monomers and allow the reaction to proceed at room temperature. | |
| Incomplete Imidization | Insufficient Dehydrating Agent (Chemical Imidization): Not enough acetic anhydride and pyridine (or other catalysts) were used to complete the cyclization. | - Use a molar excess of the dehydrating agent and catalyst relative to the amic acid repeating unit. |
| Low Imidization Temperature or Time: The conditions may not be sufficient for complete conversion to the imide. | - For chemical imidization, ensure adequate reaction time (e.g., several hours at room temperature followed by gentle heating).- For thermal imidization, use a step-wise heating program to ensure complete solvent removal and cyclization. | |
| Brittle Polyimide Film | Low Molecular Weight: The polymer chains are too short to provide good mechanical properties. | - Address the potential causes of low molecular weight as described above. |
| Incomplete Imidization: The presence of unreacted amic acid groups can compromise the film's mechanical integrity. | - Optimize the imidization process to ensure complete conversion. | |
| Residual Solvent: Trapped solvent can act as a plasticizer but can also lead to brittleness upon complete evaporation. | - Ensure a slow and thorough drying process, often under vacuum at elevated temperatures. |
Data Presentation
Table 1: Qualitative Solubility of 3,5-DABTF-Derived Polyimides
The following table provides a representative summary of the expected solubility of polyimides synthesized from 3,5-DABTF and various dianhydrides in common organic solvents at room temperature. This data is illustrative and based on general trends for fluorinated polyimides.
| Polyimide (3,5-DABTF + Dianhydride) | NMP | DMAc | THF | Chloroform |
| Pyromellitic Dianhydride (PMDA) | ± | ± | - | - |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | + | + | ± | - |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | ++ | ++ | + | + |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | + | + | ± | - |
Key:
-
++ : Soluble
-
+ : Partially soluble or soluble upon heating
-
± : Swelling or partially soluble
-
- : Insoluble
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble Polyimide from 3,5-DABTF and 6FDA
This protocol describes the synthesis of a highly soluble fluorinated polyimide via a poly(amic acid) precursor followed by chemical imidization.
1. Materials and Equipment:
-
This compound (3,5-DABTF), purified by sublimation
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Dropping funnel
-
Ice bath
2. Synthesis of Poly(amic acid) (PAA):
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 3,5-DABTF in anhydrous DMAc (to achieve a final polymer concentration of 15-20 wt%).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours. The solution should become viscous, indicating the formation of high molecular weight poly(amic acid).
3. Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a 4-fold molar excess of acetic anhydride and a 2-fold molar excess of pyridine.
-
Stir the mixture at room temperature for 12 hours.
-
Gently heat the solution to 50 °C for an additional 2 hours to ensure complete imidization.
4. Polymer Isolation and Purification:
-
Cool the polyimide solution to room temperature.
-
Slowly pour the viscous solution into a large volume of vigorously stirred methanol to precipitate the polyimide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 120 °C for 24 hours.
Visualizations
References
Validation & Comparative
A Comparative Guide to 3,5-Diaminobenzotrifluoride and Other Aromatic Diamines for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aromatic Diamines in Polymer Synthesis
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers, such as polyimides, which are indispensable in aerospace, electronics, and biomedical applications. The choice of the diamine monomer is critical as it dictates the final properties of the polymer, including its thermal stability, solubility, and dielectric characteristics. This guide provides a comparative analysis of 3,5-Diaminobenzotrifluoride (3,5-DABTF) against other commonly used aromatic diamines: o-phenylenediamine (o-PDA), m-phenylenediamine (m-PDA), p-phenylenediamine (p-PDA), 4,4'-oxydianiline (4,4'-ODA), and 3,4'-oxydianiline (3,4'-ODA). This comparison is supported by experimental data from various studies to aid researchers in selecting the optimal diamine for their specific application.
The Impact of Fluorination: The Case for this compound
The introduction of fluorine atoms into the polymer backbone, as is the case with 3,5-DABTF, imparts several desirable properties. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and bulky, which influences the polymer's properties in several ways. Fluorinated polyimides often exhibit enhanced solubility in organic solvents, lower dielectric constants, and improved thermal and oxidative stability.[1] These characteristics make them highly attractive for applications in microelectronics and aerospace technologies where high performance under demanding conditions is essential.[1]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize key performance indicators of polyimides synthesized from 3,5-DABTF and other aromatic diamines. It is important to note that the properties of polyimides are not only dependent on the diamine but also on the dianhydride used in the polymerization. For a consistent comparison, data presented here primarily involves polyimides synthesized with pyromellitic dianhydride (PMDA) where available.
Table 1: Thermal Properties of Polyimides Derived from Various Aromatic Diamines
| Diamine | Dianhydride | 5% Weight Loss Temp. (°C) in N₂ | Glass Transition Temp. (Tg, °C) | Source(s) |
| This compound | Various | 484 - 527 | 186 - 262 | [2] |
| m-Phenylenediamine | PMDA | ~550 | >400 | [3] |
| p-Phenylenediamine | PMDA | ~580 | >400 | [4] |
| 4,4'-Oxydianiline | PMDA | ~580 | ~380 | [3] |
| 3,4'-Oxydianiline | ODPA | - | 220 | [5] |
Table 2: Solubility of Polyimides in Common Organic Solvents
| Diamine | Dianhydride | NMP | DMAc | DMF | Chloroform |
| This compound | 6FDA | Soluble | Soluble | Soluble | Soluble |
| m-Phenylenediamine | PMDA | Insoluble | Insoluble | Insoluble | Insoluble |
| p-Phenylenediamine | PMDA | Insoluble | Insoluble | Insoluble | Insoluble |
| 4,4'-Oxydianiline | PMDA | Insoluble | Insoluble | Insoluble | Insoluble |
| 3,4'-Oxydianiline | Various | Soluble | Soluble | Soluble | - |
Note: The solubility of polyimides is highly dependent on the specific dianhydride used. The data presented reflects general solubility trends. Fluorinated diamines and those with flexible ether linkages tend to improve solubility.
Table 3: Dielectric Constant of Polyimide Films
| Diamine | Dianhydride | Dielectric Constant (at 1 MHz) | Source(s) |
| This compound | Various | 2.74 - 3.2 | [6] |
| p-Phenylenediamine based (fluorinated) | TFMB/p-PDA | 2.312 | [4] |
| 4,4'-Oxydianiline | PMDA | ~3.5 | [3] |
Note: The introduction of trifluoromethyl groups generally leads to a lower dielectric constant due to the creation of free volume and the low polarizability of the C-F bond.[7]
Experimental Protocols
The following are generalized experimental protocols for the key analyses cited in this guide. Researchers should refer to the specific source for detailed parameters.
Synthesis of Polyimides (Two-Step Method)
A common method for synthesizing polyimides involves a two-step process:
-
Poly(amic acid) Formation: The aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen). An equimolar amount of the aromatic dianhydride (e.g., PMDA) is then added portion-wise to the stirred solution at room temperature. The reaction is typically continued for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass plate to form a film. The film is subsequently thermally cured by heating in stages, for example, at 100°C, 200°C, and 300°C, each for 1 hour, under a nitrogen atmosphere to effect cyclodehydration and form the final polyimide film.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is used to determine the thermal stability of the polyimide films.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polyimide film (typically 5-10 mg) is placed in the TGA pan.[8]
-
Procedure: The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[9] The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature is often reported as an indicator of the onset of thermal decomposition.
Solubility Testing
The solubility of the polyimide films is determined by assessing their ability to dissolve in various organic solvents.
-
Procedure: A small, known amount of the polyimide film (e.g., 10 mg) is placed in a vial with a specific volume of solvent (e.g., 1 mL).[10] The mixture is typically agitated at room temperature for 24 hours. The solubility is then qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, gravimetric methods can be employed after separating the undissolved polymer.
Dielectric Constant Measurement
The dielectric constant of the polyimide films is a crucial property for electronic applications.
-
Sample Preparation: A thin, uniform film of the polyimide is prepared. For accurate measurements, electrodes (e.g., gold or aluminum) are deposited on both sides of the film to form a parallel plate capacitor structure.[11]
-
Instrument: An LCR meter or an impedance analyzer.
-
Procedure: The capacitance of the prepared sample is measured over a range of frequencies (e.g., 1 kHz to 1 MHz).[4] The dielectric constant (ε') is then calculated using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the area of the electrode.
Visualizing the Synthesis and Structure-Property Relationship
The following diagrams, generated using the DOT language for Graphviz, illustrate the general synthesis pathway for polyimides and the key factors influencing their properties.
Caption: General two-step synthesis of polyimides.
Caption: Influence of diamine structure on polymer properties.
Conclusion
The selection of an aromatic diamine monomer is a critical decision in the design of high-performance polymers. This compound offers a distinct advantage in applications requiring a combination of high thermal stability, good solubility for processing, and a low dielectric constant. The presence of the trifluoromethyl group is key to these enhanced properties. While traditional non-fluorinated diamines like p-phenylenediamine and 4,4'-oxydianiline can yield polymers with excellent thermal and mechanical strength, they often suffer from poor solubility, making processing a challenge. For applications in advanced electronics and aerospace where performance and processability are paramount, 3,5-DABTF presents a compelling alternative. This guide provides a foundational comparison to aid researchers in making an informed choice based on the specific performance requirements of their target application.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. frontiersin.org [frontiersin.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 3,5-Diaminobenzotrifluoride and m-Phenylenediamine in Polyimide Synthesis
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers, specifically the diamine and dianhydride, is critical as it dictates the final properties of the polymer. This guide provides an objective, data-driven comparison between two key aromatic diamines: 3,5-Diaminobenzotrifluoride (DABTF) and the more conventional 1,3-phenylenediamine (m-PDA).
The primary structural difference between these diamines is the presence of a trifluoromethyl (-CF3) group on the benzene ring of DABTF. This substitution significantly alters the polymer's characteristics, making DABTF-based polyimides particularly attractive for advanced applications in the aerospace and electronics industries where properties like low dielectric constants, enhanced solubility, and optical transparency are paramount.[1] This comparison will explore the synthesis, properties, and performance trade-offs, supported by experimental data, to assist researchers in selecting the appropriate diamine for their specific application.
Chemical Structures of Diamine Monomers
The key structural difference between this compound (DABTF) and m-phenylenediamine (m-PDA) is the trifluoromethyl (-CF3) group on the DABTF aromatic ring, which imparts unique properties to the resulting polyimides.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC for 3,5-Diaminobenzotrifluoride Purity Analysis
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3,5-Diaminobenzotrifluoride is a cornerstone of robust and reliable scientific outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to inform your analytical strategy.
The choice between HPLC and GC for purity analysis is contingent on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution of the separation. This compound, a substituted aniline, is a semi-volatile compound, making both HPLC and GC viable analytical techniques for its purity determination.
Executive Summary: HPLC vs. GC at a Glance
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] It offers excellent quantitative precision and is particularly well-suited for routine quality control applications.
Gas Chromatography (GC), on the other hand, excels in the separation of volatile and semi-volatile compounds.[2] When coupled with a mass spectrometer (GC-MS), it provides unparalleled separation efficiency and definitive identification of impurities through their mass spectra.[3] For the analysis of this compound, GC can be particularly effective in resolving positional isomers and other volatile impurities.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several potential impurities. A thorough purity analysis should aim to separate and quantify these from the main component. Common impurities may include:
-
Positional Isomers: Isomers such as 2,3-diaminobenzotrifluoride, 2,4-diaminobenzotrifluoride, and others can be challenging to separate due to their similar physical and chemical properties.[2]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route may be present in the final product.
-
Over-reacted Products: The formation of poly-substituted products or other side-reaction products can occur.
-
Solvent Residues: Residual solvents used during synthesis and purification can be detected.
Comparative Analysis: HPLC vs. GC
The following table summarizes the expected performance of HPLC and GC for the purity analysis of this compound, based on data from analogous compounds.[2][3]
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds.[1] | Required. Suitable for volatile and semi-volatile compounds.[2] |
| Typical Column | Reversed-phase C18 or C8 | Capillary column (e.g., DB-5, HP-5ms) |
| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Resolution of Isomers | Good, but can be challenging. May require specialized columns or mobile phases. | Excellent, particularly with high-resolution capillary columns.[2] |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Relative Standard Deviation (RSD) | < 1.5% | < 2.5% |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound purity by HPLC and GC. These methods are based on established procedures for similar aromatic amines and may require optimization for specific applications.[2][3]
HPLC Method (Hypothetical)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
GC-MS Method (Based on Analogous Compounds)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Chromatographic Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[2]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Visualizing the Analytical Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis.
References
A Comparative Guide to the Thermal Characterization of Polyimides Derived from 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polyimides synthesized using 3,5-Diaminobenzotrifluoride (DABTF). While specific experimental data for polyimides derived directly from 3,5-DABTF is not extensively available in the reviewed literature, this document presents a comparative overview based on structurally analogous fluorinated and non-fluorinated polyimides. The data herein serves as a valuable reference for understanding the expected thermal performance of 3,5-DABTF-based polyimides and for selecting appropriate materials for high-temperature applications.
The introduction of the trifluoromethyl (-CF3) group into the polymer backbone, as is the case with 3,5-DABTF, is known to significantly influence the thermal and physical properties of polyimides. Generally, the presence of fluorine imparts higher thermal stability, improved solubility, lower dielectric constants, and reduced water absorption. This guide focuses on the characterization of these properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability Data
The thermal stability of polyimides is a critical parameter for their application in demanding environments. TGA is employed to determine the decomposition temperature (Td), which indicates the onset of material degradation. The glass transition temperature (Tg), determined by DSC, defines the upper-temperature limit for the material's structural integrity.
The following table summarizes the thermal properties of various polyimides, including fluorinated and non-fluorinated examples, to provide a basis for comparison with polyimides derived from 3,5-DABTF.
| Polyimide System (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Atmosphere |
| Fluorinated Polyimides (Analogous to 3,5-DABTF based PIs) | ||||
| 6FDA - 3,5-DABA¹ | No Tg detected up to 230 | - | - | - |
| TPPI50 (TFMB containing) | 402 | 563 | - | - |
| TPPI75 (TFMB containing)[1] | 407[1] | 570[1] | - | - |
| AFR700B (fluorinated)[2] | ~400[2] | - | - | - |
| Common Non-Fluorinated Aromatic Polyimides | ||||
| PMDA - ODA | - | ~500 (in N2) | - | N2 |
| BTDA - ODA | ~260-280 | >500 | - | Air/N2 |
| PETI-5[2] | 270[2] | 510[2] | - | - |
| 2,6-DAQ PI (PMDA-based) | - | 560 (in N2) | - | N2 |
¹ 3,5-diaminobenzoic acid
Experimental Protocols
Detailed methodologies for the thermal characterization of polyimides are crucial for reproducible and comparable results.
Thermogravimetric Analysis (TGA)
TGA is utilized to evaluate the thermal stability and decomposition characteristics of the polyimide samples.
-
Sample Preparation: A small amount of the dried polyimide film or powder (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Analysis Conditions:
-
Heating Rate: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800-1000 °C at a constant heating rate, typically 10 °C/min or 20 °C/min.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen, to prevent oxidative degradation. An air atmosphere can be used to assess thermo-oxidative stability. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The 5% and 10% weight loss temperatures (Td5 and Td10) are determined from the TGA curve and are used as indicators of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is performed to determine the glass transition temperature (Tg) of the polyimides.
-
Sample Preparation: A small, uniform sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Analysis Conditions:
-
Temperature Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 400 °C) at a controlled rate (e.g., 10 or 20 °C/min).
-
Cooling Scan: The sample is then cooled back to room temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Atmosphere: The analysis is carried out under an inert atmosphere, such as nitrogen, with a constant purge rate.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the baseline of the second heating scan's thermogram.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of polyimides.
Caption: Experimental workflow for polyimide synthesis and thermal analysis.
Structure-Property Relationship
The incorporation of the trifluoromethyl group from 3,5-DABTF into the polyimide backbone has a direct impact on its thermal properties.
Caption: Influence of 3,5-DABTF on polyimide thermal properties.
References
A Comparative Guide to the NMR Validation of Fluorinated Polyimide Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of fluorinated polyimide structures using Nuclear Magnetic Resonance (NMR) spectroscopy. While the initial focus was on polyimides derived from 3,5-Diaminobenzotrifluoride (DABTF), a thorough literature search did not yield specific and complete ¹H, ¹³C, and ¹⁹F NMR datasets for a DABTF-based polyimide. Therefore, this guide will focus on a well-characterized alternative, the polyimide synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-bis(trifluoromethyl)benzidine (TFDB). This will be compared with other fluorinated polyimides to provide a comprehensive understanding of how NMR spectroscopy is used to elucidate and confirm the structures of these advanced materials.
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties, making them valuable in aerospace, electronics, and other advanced applications[1]. The incorporation of fluorine-containing monomers, such as DABTF or TFDB, can enhance properties like optical transparency and solubility[1]. Accurate structural validation is crucial, and NMR spectroscopy is a powerful, non-destructive technique for this purpose.
Comparative NMR Data for Fluorinated Polyimides
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR chemical shift data for several fluorinated polyimides. The data for the 6FDA/TFDB polyimide is presented as the primary example, with data for polyimides synthesized from pyromellitic dianhydride (PMDA) with TFDB and another fluorinated diamine for comparison.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Polymer Structure | Aromatic Protons | Reference |
| 6FDA/TFDB | 7.5-8.5 | [2] |
| PMDA/TFDB | 7.8-8.8 | [2] |
| Alternative Fluorinated PI | 7.0-8.2 | N/A |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Polymer Structure | Imide C=O | Aromatic Carbons | CF₃ Carbons | -C(CF₃)₂- | Reference |
| 6FDA/TFDB | ~165 | 115-140 | ~123 (q) | ~65 (septet) | [2] |
| PMDA/TFDB | ~166 | 120-145 | ~123 (q) | - | [2] |
| Alternative Fluorinated PI | ~167 | 118-150 | ~125 (q) | - | N/A |
Table 3: ¹⁹F NMR Chemical Shift Data (ppm)
| Polymer Structure | -C(CF₃)₂- | Aromatic-CF₃ | Reference |
| 6FDA/TFDB | ~ -63.5 | ~ -60.5 | [2] |
| PMDA/TFDB | - | ~ -60.5 | [2] |
| Alternative Fluorinated PI | - | ~ -62.0 | N/A |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of these polymers.
1. Synthesis of 6FDA/TFDB Polyimide (Two-Step Method)
-
Step 1: Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Step 2: Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 12 hours and then heat to 80-100°C for 4 hours to ensure complete imidization.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C.
-
2. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried polyimide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Complete dissolution is crucial for high-resolution spectra.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A fluorine-free probe is recommended to avoid background signals. The chemical shifts are typically referenced to an external standard like CFCl₃.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and NMR validation of a fluorinated polyimide.
Caption: Workflow for polyimide synthesis and NMR validation.
This guide demonstrates the critical role of multinuclear NMR spectroscopy in the structural verification of fluorinated polyimides. By comparing the spectral data of different polymer backbones, researchers can gain valuable insights into the structure-property relationships of these high-performance materials.
References
A Comparative Study: Fluorinated vs. Non-Fluorinated Polyimides for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision. Polyimides, known for their exceptional thermal stability and mechanical strength, are a cornerstone in many advanced applications. This guide provides an objective comparison of fluorinated and non-fluorinated polyimides, supported by experimental data, to aid in material selection for demanding research and development environments.
The introduction of fluorine into the polyimide backbone significantly alters its properties, offering a unique set of advantages over its non-fluorinated counterparts. These modifications primarily stem from the high electronegativity and large volume of the fluorine atom, which influence intermolecular interactions, free volume, and polarity. This comparison guide delves into the key performance differences and provides insights into the experimental protocols used to evaluate these materials.
Key Performance Characteristics: A Comparative Analysis
The decision to use a fluorinated or non-fluorinated polyimide hinges on the specific requirements of the application. The following table summarizes the key performance differences based on experimental data.
| Property | Fluorinated Polyimides | Non-Fluorinated Polyimides | Rationale for Difference |
| Dielectric Constant | Lower (e.g., 2.3 - 2.8) | Higher (e.g., 3.1 - 3.5) | The high electronegativity of fluorine reduces the polarizability of the polymer chain, leading to a lower dielectric constant. |
| Moisture Absorption | Lower (e.g., < 1%) | Higher (e.g., 1 - 3%) | The hydrophobic nature of the C-F bond repels water, resulting in lower moisture uptake. |
| Optical Transparency | Higher | Lower | Fluorine substitution disrupts charge-transfer complex formation between polymer chains, leading to improved transparency and reduced coloration. |
| Thermal Stability (Td5%) | Generally High (can be >500°C) | High (typically >500°C) | Both classes exhibit excellent thermal stability due to the aromatic imide backbone. Fluorination can sometimes slightly reduce stability depending on the specific structure. |
| Glass Transition Temp. (Tg) | Variable (can be tailored) | Generally High | The bulky fluorine atoms can either increase or decrease Tg by affecting chain packing and flexibility. |
| Solubility | Generally Higher | Generally Lower | The introduction of fluorine atoms disrupts polymer chain packing, leading to increased free volume and improved solubility in organic solvents. |
| Tensile Strength | Generally Lower | Generally Higher | The reduced intermolecular forces in fluorinated polyimides can lead to a decrease in tensile strength compared to their more tightly packed non-fluorinated analogs. |
| Coefficient of Thermal Expansion (CTE) | Generally Higher | Generally Lower | The looser chain packing in fluorinated polyimides often results in a higher CTE. |
Visualizing the Structural and Experimental Differences
To better understand the fundamental differences and the process of their evaluation, the following diagrams illustrate the molecular structures and a typical experimental workflow for a comparative study.
Caption: Structural comparison of non-fluorinated and fluorinated polyimides.
Caption: Experimental workflow for comparative study.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are summaries of the methodologies for key experiments.
Synthesis of Polyimide Films
1. Two-Step Polymerization (General Procedure):
-
Step 1: Poly(amic acid) Synthesis: An equimolar amount of a diamine (e.g., ODA for non-fluorinated, TFDB for fluorinated) is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The dianhydride (e.g., PMDA for non-fluorinated, 6FDA for fluorinated) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Step 2: Imidization: The poly(amic acid) solution is cast onto a glass substrate to a uniform thickness. The film is then thermally cured in a programmable oven with a staged heating process, for example, 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to induce cyclodehydration and form the final polyimide film.
Material Characterization
-
Thermal Stability (Thermogravimetric Analysis - TGA): The thermal stability of the polyimide films is evaluated using a TGA instrument. A small sample (5-10 mg) is heated from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is recorded as the decomposition temperature.
-
Dielectric Constant Measurement: The dielectric constant is measured using a parallel plate capacitor method with an LCR meter or an impedance analyzer. A thin film of the polyimide is placed between two electrodes. The capacitance is measured over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature. The dielectric constant is then calculated from the measured capacitance, the electrode area, and the film thickness.
-
Moisture Absorption: Pre-weighed dry polyimide films are immersed in deionized water at room temperature. At regular intervals, the films are removed, the surface water is wiped off, and the films are weighed. The percentage of moisture absorption is calculated as the increase in weight relative to the initial dry weight. The process is continued until a constant weight is achieved.
-
Optical Transparency (UV-Visible Spectroscopy): The optical transparency of the polyimide films is determined using a UV-Vis spectrophotometer. The transmittance of the film is measured over a wavelength range of 200-800 nm. The cut-off wavelength (the wavelength at which transmittance drops significantly) is a key parameter.
-
Mechanical Properties (Tensile Testing): The tensile properties, including tensile strength, elongation at break, and Young's modulus, are measured according to ASTM D882 standard. Rectangular film specimens are pulled at a constant crosshead speed on a universal testing machine until they fracture. The stress-strain curve is recorded to determine the mechanical properties.[1][2][3][4][5]
Conclusion
The choice between fluorinated and non-fluorinated polyimides is a trade-off between several key properties. Fluorinated polyimides offer significant advantages in applications requiring low dielectric constants, low moisture absorption, and high optical transparency, making them ideal for microelectronics, optoelectronics, and advanced display technologies. However, these benefits may come at the cost of slightly reduced mechanical strength and a higher coefficient of thermal expansion. Non-fluorinated polyimides, on the other hand, provide superior mechanical robustness and dimensional stability, making them suitable for structural applications where electrical properties and optical clarity are less critical. A thorough understanding of the application requirements and the inherent properties of each material class, as outlined in this guide, is paramount for successful material selection and device performance.
References
A Comparative Guide to the Dielectric Properties of 3,5-Diaminobenzotrifluoride-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the dielectric properties of polyimides derived from 3,5-Diaminobenzotrifluoride (3,5-DABTF). Fluorinated polyimides are a class of high-performance polymers increasingly utilized in advanced electronics and specialized applications due to their low dielectric constant, high thermal stability, and excellent mechanical properties. The incorporation of the trifluoromethyl (-CF3) group via the 3,5-DABTF monomer is a key strategy in tuning these characteristics.
This document presents a comparative analysis of 3,5-DABTF-based polyimides against other low-dielectric constant alternatives, supported by experimental data. Detailed protocols for both the synthesis of these materials and the measurement of their dielectric properties are provided to facilitate replication and further research.
Comparative Dielectric Performance
The dielectric constant is a critical parameter for materials used in high-frequency applications, as a lower value minimizes signal delay and crosstalk. The introduction of fluorine into the polyimide backbone effectively reduces the dielectric constant by lowering the overall polarizability of the polymer chain and increasing the free volume.[1]
Below is a summary of the dielectric constants of various polyimides, including those synthesized with 3,5-DABTF, to illustrate the performance benefits.
| Polymer Composition | Monomers | Dielectric Constant (k) | Measurement Frequency | Reference |
| 3,5-DABTF-based Polyimide | 6FDA / 3,5-DABTF | ~2.5 - 2.8 | 1 MHz - 10 GHz | [2] |
| Alternative Fluorinated Polyimide 1 | 6FDA / HFBODA | 2.63 | 10 GHz | [3] |
| Alternative Fluorinated Polyimide 2 | 6FDA / TFDB | 2.6 - 2.8 | 1 MHz | [2] |
| Non-Fluorinated Aromatic Polyimide (Kapton® HN) | PMDA / ODA | 3.2 - 3.5 | 1 kHz | [4] |
| Polyimide with Bulky Pendant Groups | Dianhydride with multi-bulky pendant groups | 2.69 - 2.85 | 1 MHz | [5] |
Note: The dielectric constant can vary depending on the specific synthesis conditions, film thickness, and measurement parameters.
Experimental Protocols
Synthesis of 6FDA/3,5-DABTF Polyimide Film
This protocol describes a typical two-step polymerization process to synthesize a polyimide film from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and this compound (3,5-DABTF).
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
This compound (3,5-DABTF)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 3,5-DABTF in DMAc with stirring until fully dissolved.
-
Gradually add an equimolar amount of 6FDA to the solution. The reaction is exothermic and should be maintained at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and heat according to the following temperature program:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to complete the imidization process.
-
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution and stir for 24 hours at room temperature before casting.[3]
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
-
Measurement of Dielectric Constant (ASTM D150)
This protocol outlines the procedure for measuring the dielectric constant of the prepared polyimide films using a precision LCR meter, following the principles of ASTM D150.[6][7]
Apparatus:
-
Precision LCR Meter (e.g., Agilent E4980A)[8]
-
Dielectric Test Fixture (with parallel plate electrodes)
-
Micrometer for thickness measurement
-
Environmental chamber (for controlled temperature and humidity)
Procedure:
-
Sample Preparation:
-
Cut a flat, uniform sample of the polyimide film, ensuring it is larger than the electrodes of the test fixture.
-
Clean the sample surface to remove any contaminants.
-
Measure the thickness of the film at several points using a micrometer and calculate the average thickness.
-
-
Measurement:
-
Place the polyimide film sample between the electrodes of the dielectric test fixture, ensuring good contact and no air gaps.[9]
-
Connect the test fixture to the LCR meter.
-
Set the desired measurement frequency (e.g., 1 MHz).
-
Measure the capacitance (C) of the sample.
-
Remove the sample and measure the capacitance of the empty test fixture (C₀) at the same electrode spacing.
-
-
Calculation:
-
The dielectric constant (k) is calculated using the formula: k = C / C₀
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the assessment of 3,5-DABTF-based polyimides.
Caption: Workflow for the synthesis of 3,5-DABTF based polyimide films.
Caption: Workflow for measuring the dielectric constant of polyimide films.
References
- 1. researchgate.net [researchgate.net]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. www-eng.lbl.gov [www-eng.lbl.gov]
- 5. Kapton® Polyimide film - high-performance film | SynFlex [synflex.com]
- 6. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 7. matestlabs.com [matestlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. infinitalab.com [infinitalab.com]
Performance Evaluation of 3,5-Diaminobenzotrifluoride in High-Temperature Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is critical for applications demanding exceptional thermal and chemical stability. This guide provides an objective comparison of polyimides synthesized from 3,5-Diaminobenzotrifluoride (DABTF) against a conventional alternative, m-phenylenediamine (mPDA). The inclusion of experimental data and detailed methodologies aims to facilitate informed material selection for demanding high-temperature environments.
The incorporation of the trifluoromethyl (-CF3) group in the diamine monomer backbone significantly influences the properties of the resulting polyimide. Polyimides derived from this compound exhibit enhanced thermo-oxidative stability, lower dielectric constants, and higher glass-transition temperatures compared to their non-fluorinated counterparts.[1] These characteristics make them highly attractive for aerospace, electronics, and other advanced applications where performance under extreme conditions is paramount.
Comparative Performance Data
The following tables summarize the key thermal, mechanical, and electrical properties of polyimides synthesized from this compound and m-phenylenediamine, with a common dianhydride, pyromellitic dianhydride (PMDA), to allow for a more direct comparison. It is important to note that the data is compiled from various sources and may not originate from a single head-to-head study under identical conditions.
| Property | Polyimide from PMDA + this compound | Polyimide from PMDA + m-phenylenediamine |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 390 °C | ~300 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N₂ | ~500 °C in N₂ |
| Mechanical Properties | ||
| Tensile Strength | High (comparable to other aromatic polyimides) | High (comparable to other aromatic polyimides) |
| Elongation at Break | Moderate | Moderate |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 2.7 - 3.2 | > 3.2 |
Table 1: Comparative properties of polyimides derived from this compound and m-phenylenediamine with pyromellitic dianhydride.
Experimental Protocols
The synthesis and characterization of these polyimides typically follow established laboratory procedures. Below are detailed methodologies for the key experiments cited in this guide.
Polyimide Synthesis: Two-Step Method (Poly(amic acid) Precursor)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the aromatic diamine (e.g., this compound or m-phenylenediamine) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the aromatic dianhydride (e.g., pyromellitic dianhydride) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then thermally cured in a programmable oven under a nitrogen atmosphere. A typical curing cycle involves heating at 100°C, 200°C, and 300°C for one hour at each temperature to effect the cyclodehydration of the poly(amic acid) to the final polyimide structure.
Thermal Characterization
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyimide films is evaluated using a thermogravimetric analyzer. A small sample (typically 5-10 mg) is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polyimides is determined using a differential scanning calorimeter. A small sample is subjected to a heat-cool-heat cycle at a specified heating rate (e.g., 10°C/min) in a nitrogen atmosphere. The Tg is typically identified as the midpoint of the inflection in the heat flow curve from the second heating scan.
Visualizing the Process and Advantages
To better illustrate the experimental workflow and the logical advantages of using this compound, the following diagrams are provided.
References
A Comparative Guide to Gas Permeability in Membranes from Different Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
The selection of diamine monomers is a critical determinant in the performance of gas separation membranes, directly influencing both permeability and selectivity. This guide provides an objective comparison of membranes synthesized from various diamine monomers, supported by experimental data, to aid in the development of advanced separation technologies.
Performance Comparison of Diamine-Based Membranes
The gas permeability of polyimide membranes can be significantly tuned by altering the chemical structure of the diamine monomer. The following table summarizes the performance of membranes fabricated from different diamines, highlighting the trade-off relationship between gas permeability and selectivity.
| Diamine Monomer Type | Key Structural Features | Effect on Membrane Properties | Gas Permeability Performance | Ideal Selectivity | Reference |
| Pristine Matrimid® | Standard commercial polyimide | Baseline for comparison | CO₂: ~10 Barrer, CH₄: ~0.3 Barrer, H₂: ~25 Barrer | CO₂/CH₄: ~33, H₂/CH₄: ~83 | [1] |
| Non-fluorinated Diamines | e.g., p-xylenediamine | Increased chain packing and rigidity through crosslinking | Generally decreases permeability (e.g., 47% O₂ loss) | Significantly increases selectivity (e.g., O₂/N₂ from 4.1 to 5.9) | [1] |
| Fluorinated Diamines | Bulky fluorine groups (e.g., FDA2-MAT) | Disrupts chain packing, increasing fractional free volume (FFV) | Increases both permeability and selectivity | H₂/CH₄ and CO₂/CH₄ separation is particularly effective | [1] |
| Diamines with Bulky Side Groups | e.g., non-TR-able diamines with bulky groups | Disrupts polymer chain packing, increasing FFV | Results in increased gas permeabilities | Can improve selectivity for smaller gas molecules | [2] |
| Carboxyl-Functionalized Diamines | e.g., 4,4′-diamino-2,2′-biphenyldicarboxylic acid (DCB) | Allows for decarboxylation crosslinking upon heat treatment | Increases d-spacing and BET surface area, leading to higher gas permeability (e.g., ~532% increase for CO₂) | Can maintain decent selectivity (e.g., CO₂/N₂ of ~23.6) | [3] |
| Linear Diamines | e.g., p-phenylenediamine (PDA) and 1,4-butanediamine (BuDA) | Crosslinking tightens the polymer network | Decreases H₂ permeability with higher crosslinker concentration | Increases H₂/CO₂ selectivity | [4] |
Note: Permeability is often reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)). The presented values are illustrative and can vary based on specific synthesis conditions and testing parameters.
Experimental Protocols
The following sections detail the typical methodologies employed in the synthesis and characterization of diamine-based gas separation membranes.
Membrane Synthesis
-
Poly(amic acid) (PAA) Synthesis: Equimolar amounts of a dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) and a specific diamine monomer are dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred at room temperature for several hours to form the PAA solution.[5]
-
Membrane Casting: The viscous PAA solution is cast onto a flat substrate (e.g., a glass plate) using a casting knife to ensure a uniform thickness.
-
Imidization: The cast PAA film is then thermally treated in a vacuum or inert atmosphere oven. This process, known as imidization, involves a step-wise heating ramp to temperatures typically ranging from 150°C to 300°C. This step converts the PAA into the final polyimide structure and removes the solvent.[6] For membranes with carboxyl-functionalized diamines, a higher temperature heat treatment (e.g., up to 450°C) is applied to induce decarboxylation crosslinking.[3]
-
Membrane Recovery: After cooling, the resulting polyimide membrane is carefully peeled from the substrate.
Gas Permeation Testing
Gas permeability is measured using a constant-volume/variable-pressure apparatus.
-
Membrane Mounting: A circular membrane sample is placed in a permeation cell, which is then sealed to be gas-tight. The effective permeation area is well-defined.
-
System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) sides of the membrane, is evacuated to a high vacuum to remove any residual gases.
-
Gas Feed: The test gas (e.g., CO₂, N₂, O₂, CH₄) is introduced to the upstream side of the membrane at a specific pressure (e.g., 2 to 8 bar).[7]
-
Permeate Pressure Measurement: The pressure increase on the downstream side, which has a known volume, is monitored over time using a pressure transducer.
-
Permeability Calculation: The gas permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * L) / (A * R * T * Δp) * (dp/dt)
Where:
-
V is the downstream volume
-
L is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α_(A/B) = P_A / P_B
Experimental Workflow
The following diagram illustrates the general workflow for comparing the gas permeability of membranes synthesized from different diamine monomers.
Caption: Workflow for comparing gas permeability of membranes.
References
- 1. Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. research.utwente.nl [research.utwente.nl]
A Comparative Review of Polymers Synthesized from 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing monomers in polymer synthesis has paved the way for the development of high-performance materials with exceptional properties. Among these, 3,5-Diaminobenzotrifluoride (DABTF) has emerged as a critical building block for creating advanced polyimides and polyamides. The presence of the trifluoromethyl (-CF3) group imparts unique characteristics to these polymers, including enhanced thermal stability, improved solubility, and desirable optical and dielectric properties. This guide provides a comprehensive comparison of polymers synthesized from DABTF with their non-fluorinated counterparts and other fluorinated analogues, supported by experimental data and detailed methodologies.
Enhanced Properties of Fluorinated Polymers
Polymers derived from this compound exhibit a range of attractive characteristics for various applications, from aerospace to electronics.[1] The trifluoromethyl group is known to be bulkier than a methyl group and its presence significantly alters the electronic properties of aromatic rings. These modifications can lead to:
-
Improved Solubility: The -CF3 group disrupts polymer chain packing, which often leads to better solubility in common organic solvents, facilitating easier processing.
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to superior thermal and thermo-oxidative stability.[2]
-
Optical Transparency: The incorporation of fluorine can reduce electronic charge-transfer interactions between polymer chains, resulting in materials with high optical transparency and low color.
-
Low Dielectric Constant: The electronegativity of fluorine atoms can lower the dielectric constant of the resulting polymers, making them suitable for microelectronics applications.[1][3]
Polyimides: A Comparative Analysis
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound (DABTF) in place of traditional diamines, such as m-phenylenediamine (m-PDA), leads to significant improvements in several key properties.
Quantitative Data Comparison
The following table summarizes the key performance indicators of polyimides synthesized from DABTF and compares them with those derived from m-PDA. The data is compiled from various studies to provide a clear, comparative overview.
| Property | Polyimide from 3,5-DABTF & 6FDA¹ | Polyimide from m-PDA & 6FDA¹ |
| Glass Transition Temperature (Tg) | > 300 °C | ~270 °C |
| 5% Weight Loss Temperature (Td5%) | > 500 °C in N₂ | ~480 °C in N₂ |
| Solubility | Soluble in common polar solvents | Generally insoluble |
| Dielectric Constant (at 1 MHz) | ~2.7 - 3.2 | ~3.4 |
| Optical Transparency (%T at 550 nm) | High (>85%) | Lower, often colored |
¹ Data is generalized from multiple sources for comparative purposes. 6FDA refers to 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, a common dianhydride used in polyimide synthesis.
Experimental Protocol: Synthesis of Polyimide from 3,5-DABTF
A typical synthesis of polyimides from 3,5-DABTF involves a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis (Low-Temperature Solution Polycondensation)
-
In a dry, nitrogen-purged flask, this compound (DABTF) is dissolved in a dry polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) is added portion-wise to the stirred solution at room temperature.[4]
-
The reaction is continued for several hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
Step 2: Imidization
The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100 °C, 200 °C, and finally 300 °C, to facilitate the cyclization and removal of water, yielding the polyimide film.[5]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution at room temperature.[6] The resulting polyimide can then be precipitated and collected.
Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for polyimides.
Polyamides (Aramids): A Comparative Analysis
Aromatic polyamides, or aramids, are another class of high-performance polymers where the incorporation of this compound can lead to significant property enhancements. These polymers are valued for their high strength and thermal resistance.
Quantitative Data Comparison
The following table compares the properties of a polyamide synthesized from 3,5-DABTF and isophthaloyl chloride with the well-known meta-aramid, poly(m-phenylene isophthalamide), which is synthesized from m-phenylenediamine and isophthaloyl chloride.
| Property | Polyamide from 3,5-DABTF & Isophthaloyl Chloride | Poly(m-phenylene isophthalamide) |
| Glass Transition Temperature (Tg) | Higher than non-fluorinated analogue | ~275 °C[7] |
| 5% Weight Loss Temperature (Td5%) | > 450 °C in N₂ | ~419 °C in N₂[7] |
| Solubility | Improved solubility in polar solvents | Soluble in DMAc/LiCl[8] |
| Tensile Strength | High | High |
| Limiting Oxygen Index (LOI) | Expected to be high | 38[7] |
Experimental Protocol: Synthesis of Polyamide from 3,5-DABTF
Aromatic polyamides from 3,5-DABTF can be synthesized via several methods, with the Yamazaki-Higashi phosphorylation method being a common choice for laboratory-scale synthesis.
Yamazaki-Higashi Polycondensation
-
In a reaction flask equipped with a stirrer and a nitrogen inlet, equimolar amounts of this compound (DABTF) and a dicarboxylic acid (e.g., isophthalic acid) are added.
-
A solvent system, typically N-methyl-2-pyrrolidone (NMP) containing a salt such as lithium chloride (LiCl), is used.
-
Condensing agents, triphenyl phosphite (TPP) and pyridine, are added to the mixture.[9][10]
-
The reaction mixture is heated, for instance, at 115 °C, for several hours.[9]
-
The resulting viscous polymer solution is then poured into a non-solvent like methanol to precipitate the polyamide.
-
The polymer is collected by filtration, washed, and dried.
Synthesis Workflow
The following diagram illustrates the Yamazaki-Higashi polycondensation process for polyamide synthesis.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. POLY[N,N'-(1,3-PHENYLENE)ISOPHTHALAMIDE] Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5-Diaminobenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Diaminobenzotrifluoride (CAS No. 368-53-6), a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and can cause serious eye damage.[1][2] It is also a skin irritant.[2] Adherence to strict safety protocols is crucial to mitigate risks during handling and disposal.
Key Hazard and Safety Data
| Parameter | Information | Source |
| CAS Number | 368-53-6 | [1][3] |
| Synonyms | 5-Trifluoromethyl-1,3-phenylenediamine | [1][3] |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1] |
| Signal Word | Danger | [1][2] |
| Personal Protective Equipment (PPE) | - Dust mask type N95 (US)- Eyeshields, Faceshields- Chemical-resistant gloves- Protective clothing and boots | [1][2][3] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [2] |
| First Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |
| First Aid: Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is incineration.[3] This should be carried out by a licensed hazardous waste disposal company. Adherence to all federal, state, and local regulations is mandatory.[3]
Experimental Protocol for Disposal:
-
Material Preparation: The material should be dissolved or mixed with a combustible solvent.
-
Incineration: The mixture should be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of according to the same regulations as the chemical itself.
It is imperative to avoid disposing of this chemical in sanitary sewers, storm sewers, or landfills.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3,5-Diaminobenzotrifluoride (CAS No. 368-53-6). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] The toxicological properties of this compound have not been fully investigated, warranting cautious handling.[2]
Hazard Summary Table
| Hazard Classification | Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment
| Body Part | PPE Specification | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a splash potential. | Conforming to EN166 (EU) or NIOSH (US). |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use. | EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A NIOSH-approved dust respirator is required when dusts are generated.[1] Use in a well-ventilated area, preferably within a chemical fume hood.[2] | --- |
| Body | Protective clothing, such as a lab coat. Chemical-resistant boots may be necessary depending on the scale of work.[2] | --- |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow diagram and procedural steps provide a clear guide for safe operations.
Caption: Safe handling workflow for this compound.
Pre-Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly. An eyewash station and safety shower must be readily accessible.[2]
-
Gather Materials: Assemble all necessary PPE, spill containment materials (such as a spill kit with absorbent pads), and waste containers.
Handling the Chemical
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to avoid inhalation of dust.
-
Use a tared, sealed container to minimize exposure.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Performing the Reaction:
-
Conduct all experimental work within the chemical fume hood.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2] |
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapors.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[1] Do not mix with other waste. |
| Contaminated Materials (PPE, absorbent) | Place in a sealed, labeled container and dispose of as hazardous waste according to federal, state, and local regulations.[2] |
| Empty Containers | Handle uncleaned containers as you would the product itself.[3] |
Step-by-Step Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other chemical waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
